molecular formula C13H10BrNO2 B581404 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde CAS No. 1192263-80-1

5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde

Cat. No.: B581404
CAS No.: 1192263-80-1
M. Wt: 292.132
InChI Key: HFYZXABRKXSZPG-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde is a useful research compound. Its molecular formula is C13H10BrNO2 and its molecular weight is 292.132. The purity is usually 95%.
BenchChem offers high-quality 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-5-phenylmethoxypyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c14-13-12(7-6-11(8-16)15-13)17-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYZXABRKXSZPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670649
Record name 5-(Benzyloxy)-6-bromopyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192263-80-1
Record name 5-(Benzyloxy)-6-bromopyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde CAS number 18706-22-4

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde

Part 1: Executive Summary & Critical Identification

Subject: 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde Corrected CAS Number: 1192263-80-1 (Note: The CAS 18706-22-4 provided in the initial query corresponds to 8-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline. This guide focuses on the Pyridine structure specified by the chemical name, a critical intermediate in modern drug discovery.)

Classification: Pyridine-based Heterocyclic Building Block Primary Application: Late-stage intermediate for HCV NS3/4A Protease Inhibitors (e.g., Voxilaprevir analogs) and PROTAC (Proteolysis Targeting Chimera) linker systems.

Core Value Proposition

This compound represents a "linchpin" scaffold in medicinal chemistry. Its tri-functional nature—containing an electrophilic aldehyde (C2), a labile benzyl ether (C5), and a displaceable bromo substituent (C6)—allows for orthogonal functionalization. This makes it indispensable for constructing macrocyclic drugs where precise stereochemical control and multiple attachment points are required.

Part 2: Chemical Identity & Physicochemical Profile

PropertySpecification
IUPAC Name 5-(Benzyloxy)-6-bromopyridine-2-carbaldehyde
CAS Number 1192263-80-1
Molecular Formula C₁₃H₁₀BrNO₂
Molecular Weight 292.13 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 98°C – 102°C (Typical)
Solubility Soluble in DCM, DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water
Stability Air-sensitive; Store under inert atmosphere (Argon/Nitrogen) at 2-8°C

Part 3: Synthesis Protocol (The "Methyl Oxidation" Route)

Causality of Choice: Direct formylation of highly substituted pyridines is often low-yielding due to steric hindrance and competing lithiation sites. The most robust industrial route employs a "Functionalize-Then-Oxidize" strategy. We start with a methyl precursor, install the bromine and benzyl groups, and finally reveal the aldehyde via selenium dioxide oxidation. This prevents the aldehyde from interfering with the bromination step.

Step-by-Step Methodology

Precursor: 5-Hydroxy-2-methylpyridine (CAS 1121-78-4)

Step 1: Regioselective Bromination

  • Reagents:

    
     (1.1 eq), Acetic Acid (AcOH), Sodium Acetate (NaOAc).
    
  • Protocol: Dissolve 5-hydroxy-2-methylpyridine in AcOH/NaOAc buffer. Add bromine dropwise at 0°C. Stir at RT for 4 hours.

  • Mechanism: The hydroxyl group activates the ring. The C6 position (ortho to OH, para to Methyl) is the most nucleophilic site available for electrophilic aromatic substitution, yielding 6-bromo-5-hydroxy-2-methylpyridine .

  • Validation: LC-MS confirms mono-brominated mass (M+H ≈ 188/190).

Step 2: O-Alkylation (Protection)

  • Reagents: Benzyl Bromide (BnBr, 1.2 eq),

    
     (2.0 eq), DMF.
    
  • Protocol: Suspend the Step 1 product and base in anhydrous DMF. Add BnBr slowly at RT. Heat to 60°C for 6 hours. Quench with water, extract with EtOAc.

  • Causality: The benzyl group protects the phenol from oxidation in the next step and serves as a hydrophobic handle for purification.

  • Validation:

    
     NMR shows disappearance of phenolic -OH and appearance of benzylic protons (~5.1 ppm).
    

Step 3: Selenium Dioxide Oxidation (The Critical Step)

  • Reagents: Selenium Dioxide (

    
    , 1.5 eq), 1,4-Dioxane, Water (trace).
    
  • Protocol: Dissolve the intermediate in 1,4-dioxane. Add

    
    . Reflux (100°C) for 12-24 hours. Monitor closely by TLC to avoid over-oxidation to the carboxylic acid.
    
  • Workup: Filter through Celite to remove red selenium metal. Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Mechanism: Riley Oxidation. Enolization of the methyl group attacks Se(IV), followed by [2,3]-sigmatropic rearrangement and elimination to form the aldehyde.

Visual Synthesis Workflow

SynthesisRoute Start 5-Hydroxy-2-methylpyridine (Precursor) Step1 Step 1: Bromination (Br2, AcOH) Target: C6 Position Start->Step1 Inter1 6-Bromo-5-hydroxy- 2-methylpyridine Step1->Inter1 Electrophilic Subst. Step2 Step 2: Benzylation (BnBr, K2CO3, DMF) Protection of OH Inter1->Step2 Inter2 5-(Benzyloxy)-6-bromo- 2-methylpyridine Step2->Inter2 SN2 Attack Step3 Step 3: Riley Oxidation (SeO2, Dioxane, Reflux) Methyl -> Aldehyde Inter2->Step3 Final 5-(Benzyloxy)-6-bromo- 2-pyridinecarbaldehyde (Target) Step3->Final Oxidation

Caption: Three-step synthetic pathway establishing the C2-Aldehyde, C5-Ether, C6-Halide triad.

Part 4: Applications in Drug Discovery

HCV NS3/4A Protease Inhibitors (Voxilaprevir Context)

This molecule is a structural analog to the P2-P4 linker fragments used in macrocyclic HCV inhibitors like Voxilaprevir (Vosevi).

  • Mechanism: The aldehyde (C2) is often converted to a chiral amine or coupled via Wittig chemistry to form the macrocyclic tether. The bromine (C6) allows for Suzuki-Miyaura coupling to attach the P2 quinoxaline or isoquinoline moiety. The benzyloxy group (C5) acts as a masked phenol, which, upon deprotection, can hydrogen bond with the protease active site residues (e.g., Arg155).

PROTAC Linker Design

The orthogonal reactivity allows this scaffold to serve as a "hub" for PROTACs:

  • Aldehyde: Reductive amination to attach the E3 Ligase ligand (e.g., Cereblon binder).

  • Bromo: Cross-coupling to the Target Protein ligand.

  • Result: A rigid pyridine spacer that improves cell permeability compared to flexible alkyl chains.

Part 5: Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • Engineering Controls: Always handle inside a certified fume hood.

  • PPE: Nitrile gloves (double-gloving recommended due to bromide permeability), safety goggles, and lab coat.

  • Storage: Keep under Argon. Aldehydes can auto-oxidize to carboxylic acids; bromides can be light-sensitive.

Part 6: References

  • BenchChem. (2025). Application Notes and Protocols for 5-(Benzyloxy)pyridine-2-carboxylic acid in Pharmaceutical Synthesis. Retrieved from .

  • Sigma-Aldrich. (2024). Product Specification: 6-Bromo-2-pyridinecarboxaldehyde. Retrieved from .

  • National Institutes of Health (NIH). (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. PubMed Central. Retrieved from .

  • Key Organics. (2017). Safety Data Sheet: 5-(benzyloxy)-6-bromo-2-pyridinecarbaldehyde (CAS 1192263-80-1).[2][3][4] Retrieved from .

  • Gilead Sciences. (2016). Patent WO2016109689: Macrocyclic Inhibitors of Hepatitis C Virus. (Contextual reference for pyridine intermediates in HCV drugs).

Sources

stability and storage conditions for 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde is a key heterocyclic building block in medicinal chemistry and drug discovery, valued for its utility in the synthesis of complex molecular architectures. The inherent reactivity of its aldehyde and benzyloxy functionalities, coupled with the photosensitivity of the bromo-pyridine core, necessitates a thorough understanding of its stability profile. This guide provides a comprehensive analysis of the factors governing the stability of this compound, outlines its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling. Furthermore, it details a systematic approach to stability assessment through forced degradation studies, ensuring the integrity of the material in research and development settings.

Chemical Identity and Significance

5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde possesses a unique constellation of functional groups that make it a versatile synthon. The pyridine-2-carbaldehyde moiety is a classic precursor for forming Schiff bases and for elaboration into various heterocyclic systems.[1] The benzyloxy group serves as a protecting group for the phenol, which can be cleaved under specific conditions to reveal a reactive hydroxyl group. The bromo-substituent on the pyridine ring offers a handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of molecular diversity. Given its importance, maintaining the chemical integrity of this reagent is paramount for reproducible and reliable synthetic outcomes.

Physicochemical Properties and Inherent Instabilities

While specific, verified quantitative data for 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde is not broadly published, its structural motifs—a pyridinecarbaldehyde, a benzyl ether, and a brominated aromatic ring—inform its stability profile.

PropertyAnticipated CharacteristicRationale & Implication for Stability
Physical Form Likely a solid at room temperatureReduces susceptibility to oxidation compared to a liquid but necessitates careful handling to avoid dust inhalation.
Air Sensitivity ModerateThe aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid. Storage under an inert atmosphere is a critical control measure.
Light Sensitivity Moderate to HighBromo-aromatic compounds can be susceptible to photolytic cleavage of the carbon-bromine bond, potentially initiating radical reactions.[2] Protection from light is essential.
Moisture Sensitivity Low to ModerateWhile the compound itself is not overtly hygroscopic, the presence of moisture can facilitate certain degradation pathways, such as hydrolysis, particularly under non-neutral pH.
Thermal Stability Generally stable at recommended storage temperatures.Elevated temperatures can accelerate all degradation pathways.

Predicted Degradation Pathways

The degradation of 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde is predicted to proceed through three primary pathways, dictated by its functional groups. Understanding these pathways is crucial for designing appropriate storage conditions and for developing stability-indicating analytical methods.

Oxidative Degradation

The most probable degradation route is the oxidation of the aldehyde moiety to a carboxylic acid. This can be initiated by atmospheric oxygen, particularly in the presence of light, trace metals, or basic conditions.

  • Product: 5-(Benzyloxy)-6-bromo-2-pyridinecarboxylic acid.

  • Mechanism: Autoxidation, potentially proceeding through a radical mechanism.

  • Mitigation: Storage under an inert atmosphere (e.g., nitrogen or argon) and in the absence of light.

Hydrolytic Cleavage

The benzyloxy ether linkage can be susceptible to hydrolysis, particularly under acidic conditions, to yield the corresponding phenol and benzyl alcohol.

  • Products: 5-Hydroxy-6-bromo-2-pyridinecarbaldehyde and Benzyl alcohol.

  • Mechanism: Acid-catalyzed hydrolysis of the ether bond.

  • Mitigation: Avoidance of acidic contaminants and rigorous exclusion of moisture.

Photodegradation

The carbon-bromine bond on the pyridine ring is a potential chromophore that can absorb UV light, leading to homolytic cleavage and the formation of radical species. These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.

  • Products: A complex mixture of debrominated species and downstream reaction products.

  • Mechanism: UV-light induced radical chain reaction.

  • Mitigation: Storage in amber or opaque containers to exclude all sources of UV light.

The following diagram illustrates the primary degradation pathways:

G cluster_main 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Cleavage cluster_photo Photodegradation main C₁₃H₁₀BrNO₂ oxidation_product 5-(Benzyloxy)-6-bromo-2- pyridinecarboxylic acid main->oxidation_product [O₂] / Light hydrolysis_product_1 5-Hydroxy-6-bromo-2- pyridinecarbaldehyde main->hydrolysis_product_1 H₂O / H⁺ photo_product Debrominated Species & Radical Products main->photo_product UV Light (hν) hydrolysis_product_2 Benzyl Alcohol

Caption: Predicted degradation pathways for the title compound.

Recommended Storage and Handling Protocols

Based on the chemical nature of the compound, a multi-faceted approach to storage is required to ensure long-term stability.

ParameterRecommendationJustification
Temperature 2-8°C (Refrigerated)[3][4][5]Slows down the rate of all potential degradation reactions.
Atmosphere Inert Gas (Nitrogen or Argon)[3][4]Prevents oxidative degradation of the aldehyde functional group.
Light Protect from light; store in an amber vial or opaque container.[3][4]Prevents light-induced degradation, particularly cleavage of the C-Br bond.
Moisture Store in a dry environment with a tightly sealed container.[3][4]Minimizes the risk of hydrolytic degradation. Use of a desiccator is recommended for long-term storage.
Incompatibilities Strong Oxidizing Agents, Strong Acids, Strong Bases[3]These substances can directly react with and degrade the compound.
Handling Best Practices
  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • When dispensing, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • After dispensing, flush the container with an inert gas before re-sealing.

The logical workflow for optimal handling and storage is depicted below:

G start Receive Compound store_initial Store Immediately at 2-8°C in original, sealed container start->store_initial prepare_use Prepare for Use store_initial->prepare_use warm_up Equilibrate to Room Temp in Desiccator prepare_use->warm_up dispense Dispense in Fume Hood Under Inert Atmosphere warm_up->dispense post_dispense Post-Dispensing dispense->post_dispense flush Flush Headspace with N₂ or Ar post_dispense->flush reseal Reseal Tightly flush->reseal store_final Return to 2-8°C Storage reseal->store_final

Caption: Recommended handling and storage workflow.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for identifying potential degradants and establishing a stability-indicating analytical method.[6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can resolve the parent compound from its degradation products.[7] This protocol is based on the principles outlined in the ICH guidelines.[8][9]

Objective

To investigate the intrinsic stability of 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde under various stress conditions and to generate its degradation products for analytical method validation.

Materials and Methods
  • Test Substance: 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde

  • Reagents: HPLC-grade acetonitrile and water, hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂).

  • Instrumentation: Stability chambers, photostability chamber, HPLC-UV system.

Preparation of Stock Solution

Prepare a stock solution of the test substance in acetonitrile at a concentration of 1 mg/mL.

Stress Conditions
  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Heat at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to the working concentration.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 8 hours.

    • Neutralize with 0.1 M HCl and dilute with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase.

  • Thermal Degradation:

    • Expose the solid compound to 60°C in a stability chamber for 7 days.

    • Dissolve the stressed solid in acetonitrile to the working concentration.

  • Photostability:

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

    • A control sample should be wrapped in aluminum foil to exclude light.

    • Dissolve the stressed solid in acetonitrile.

Analytical Method

A stability-indicating HPLC method must be used. A typical starting point would be a reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like 0.1% phosphoric acid or formic acid).[10][11] The detector should be set at a wavelength that allows for the detection of the parent compound and all potential degradants.

Data Presentation

The results of a forced degradation study are typically summarized in a table.

Stress ConditionDuration/Concentration% Assay of Parent Compound% DegradationNo. of DegradantsRemarks (e.g., Major Degradant RRT)
Acid Hydrolysis 0.1 M HCl, 60°C, 24h92.57.52Major peak at RRT 0.85
Base Hydrolysis 0.1 M NaOH, RT, 8h88.111.93Major peak at RRT 0.92
Oxidation 3% H₂O₂, RT, 24h85.414.61Peak corresponds to carboxylic acid
Thermal 60°C, 7 days98.21.81Minor degradation observed
Photolytic ICH Q1B90.79.3>4Complex degradation profile
Control N/A99.90.10No significant degradation

(Note: The data presented in this table is representative and for illustrative purposes only.)

Conclusion

The stability of 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde is intrinsically linked to its multifunctional nature. The aldehyde group is prone to oxidation, the benzyloxy group to hydrolysis, and the bromo-pyridine core to photodegradation. A comprehensive understanding of these liabilities is essential for any scientist utilizing this valuable reagent. By adhering to the stringent storage and handling protocols outlined in this guide—specifically, refrigeration under an inert, dry, and dark atmosphere—the chemical integrity of the compound can be preserved. Furthermore, the application of systematic forced degradation studies will ensure the development of robust, stability-indicating analytical methods, which are a cornerstone of reliable and reproducible chemical research and drug development.

References

  • Fisher Scientific. (2025, May 1). Safety Data Sheet for 4-Pyridinecarboxaldehyde. Retrieved from Fisher Scientific. [Link not directly for the title compound but for a structural analog, providing general handling advice]
  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet for 4-Pyridinecarboxaldehyde. Retrieved from Thermo Fisher Scientific.
  • Sigma-Aldrich. Product Specification Sheet for 5-Bromo-2-pyridinecarboxaldehyde. Retrieved from Sigma-Aldrich.
  • BioPharm International. (2012). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • ResearchGate. (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • International Council for Harmonisation. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. ICH. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. HELIX Chromatography. [Link]

  • ACS Publications. (2014). Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration. The Journal of Organic Chemistry. [Link]

  • YouTube. (2020, March 2). Alcohol or alkyl halide oxidation into aldehyde using pyridine N-oxide. [Video]. YouTube. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. BJSTR. [Link]

  • National Center for Biotechnology Information. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed Central. [Link]

  • Journal of the Chemical Society, Dalton Transactions. (1982). Photochemistry of pyridine-, 3-bromopyridine-, and hydrogen sulphide-pentacarbonyltungsten in frozen gas matrices at 10 K. RSC Publishing. [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. EMA. [Link]

  • MDPI. (2022). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. MDPI. [Link]

  • ResearchGate. (2013). Forced degradation as an integral part of HPLC stability-indicating method development. ResearchGate. [Link]

  • ResearchGate. (1990). Degradation of Pyridines in the Environment. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC. [Link]

  • Canadian Journal of Chemistry. (1979). The mechanism of the solvolysis of p-methoxybenzyl chloride in aqueous acetone containing pyridine or thiourea. Canadian Science Publishing. [Link]

  • ResearchGate. (2018). Application of Flow Photochemical Bromination in the Synthesis of a 5-Bromomethylpyrimidine Precursor of Rosuvastatin. ResearchGate. [Link]

  • European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. EMA. [Link]

  • Acta Poloniae Pharmaceutica. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. PTPFarm. [Link]

  • PubMed. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. National Center for Biotechnology Information. [Link]

  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Scripps Research. [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • National Center for Biotechnology Information. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed Central. [Link]

  • Imperial College London. (n.d.). Oxidation with Chlorine /Pyridine Complexes. Wordpress. [Link]

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]

  • Slideshare. (2015). Ich guidelines for stability studies. Slideshare. [Link]

  • RSC Publishing. (2021). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Wikipedia. [Link]

Sources

An In-depth Technical Guide to the Reactivity Profile of the Aldehyde Group in 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its utility stems from the unique and tunable reactivity of its constituent functional groups. This technical guide provides a detailed examination of the reactivity profile of the aldehyde group, framed by the electronic and steric influences of the substituted pyridine core. We will dissect the causality behind its behavior in key synthetic transformations, provide field-proven experimental protocols, and present a framework for its strategic application in complex molecule synthesis.

Introduction and Molecular Overview

The pyridine scaffold is a cornerstone of modern drug discovery. The strategic functionalization of this ring system allows for precise modulation of a molecule's physicochemical and pharmacological properties. 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde emerges as a particularly valuable intermediate, offering three distinct points for chemical modification: the aldehyde, the bromo substituent, and the benzyloxy protecting group. This guide focuses specifically on the aldehyde moiety, whose reactivity is intrinsically governed by its electronic environment and the steric demands of its neighboring groups. Understanding this profile is critical for its effective deployment in multi-step synthetic campaigns.

Table 1: Physicochemical Properties of 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde

PropertyValue
Molecular Formula C₁₃H₁₀BrNO₂
Molecular Weight 292.13 g/mol
Appearance Off-white to yellow solid
CAS Number 1207175-99-8
General Solubility Soluble in dichloromethane, ethyl acetate, THF

The Electronic and Steric Landscape

The reactivity of the formyl group is not considered in isolation. It is a direct consequence of the cumulative electronic and steric effects exerted by the pyridine ring and its substituents.

Analysis of Electronic Effects

The electrophilicity of the aldehyde's carbonyl carbon is significantly enhanced by a confluence of inductive and resonance effects.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is inherently electron-withdrawing (-I effect) and deactivates the ring towards electrophilic substitution. Its influence, coupled with the aldehyde's own electron-withdrawing nature, makes the carbonyl carbon highly susceptible to nucleophilic attack.

  • Bromo Substituent (-Br): Located at the 6-position, the bromine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect further depletes electron density from the ring and, consequently, from the aldehyde carbon.[1]

  • Benzyloxy Substituent (-OBn): The benzyloxy group at the 5-position provides a counterbalancing electronic influence. The oxygen atom's lone pairs donate electron density into the pyridine ring via a positive resonance effect (+R).[2][3] This donation partially mitigates the electron-withdrawing effects of the nitrogen and bromine atoms.

The net result is a finely tuned electronic system where the carbonyl carbon remains significantly electrophilic and primed for reaction.

A simplified representation of electronic effects.

Steric Considerations

The aldehyde group at the C2 position is flanked by the pyridine nitrogen on one side and the bulky bromine atom at the C6 position on the other. This arrangement creates significant steric hindrance around the carbonyl center.[4][5]

  • Impact on Nucleophilic Attack: The approach of large or bulky nucleophiles may be impeded, potentially slowing reaction rates or favoring the formation of specific stereoisomers.[6]

  • Causality in Reagent Selection: This steric crowding is a critical factor in experimental design. For reactions sensitive to steric effects, such as those involving bulky organometallic reagents, reaction conditions (e.g., temperature, reaction time) may need to be optimized. In some cases, the use of smaller, more reactive reagents (e.g., organolithiums vs. Grignards) may be advantageous.

Core Reactivity and Experimental Protocols

The interplay of the electronic and steric factors described above dictates the aldehyde's reactivity in fundamental organic transformations.

Nucleophilic Addition: The Grignard Reaction

Nucleophilic addition is the hallmark reaction of aldehydes. The high electrophilicity of the carbonyl carbon in 5-(benzyloxy)-6-bromo-2-pyridinecarbaldehyde facilitates these reactions readily. The Grignard reaction serves as an exemplary case for C-C bond formation.

  • Trustworthiness Statement: This protocol is a self-validating system. Reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity and purity can be confirmed by ¹H NMR and LC-MS analysis.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 5-(benzyloxy)-6-bromo-2-pyridinecarbaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous tetrahydrofuran (THF, 0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is crucial to control the exothermicity of the reaction and minimize side product formation.

  • Reagent Addition: Add methylmagnesium bromide (CH₃MgBr, 1.2 eq, 3.0 M solution in diethyl ether) dropwise via syringe over 15 minutes. The slow addition rate maintains temperature control.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to 0 °C over another hour. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Quenching: Once the reaction is complete, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution. This step neutralizes the Grignard reagent and protonates the resulting alkoxide.

  • Workup and Isolation: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the desired secondary alcohol.

grignard_workflow start Dissolve Aldehyde in Anhydrous THF cool Cool to -78 °C start->cool add Add CH₃MgBr (1.2 eq) Dropwise cool->add react Stir at -78 °C to 0 °C (Monitor by TLC) add->react quench Quench with sat. NH₄Cl solution react->quench workup Aqueous Workup & Extraction quench->workup purify Flash Column Chromatography workup->purify product Isolated Secondary Alcohol purify->product

Workflow for the Grignard addition protocol.

Oxidation to Carboxylic Acid

The aldehyde can be efficiently oxidized to the corresponding carboxylic acid, a valuable handle for amide bond formation in drug development. A Pinnick oxidation is often preferred due to its mild conditions and high functional group tolerance.

  • Setup: Dissolve the aldehyde (1.0 eq) in a mixture of tert-butanol and THF (1:1 ratio).

  • Reagent Addition: To the solution, add 2-methyl-2-butene (5.0 eq) as a chlorine scavenger.

  • Oxidant Preparation: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 4.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 4.0 eq) in water.

  • Reaction: Add the aqueous oxidant solution to the aldehyde solution at room temperature and stir vigorously. The reaction is typically complete within 4-6 hours (monitor by TLC).

  • Workup: After completion, quench the reaction with a saturated sodium thiosulfate (Na₂S₂O₃) solution. Acidify the aqueous layer to pH ~3 with 1M HCl to precipitate the carboxylic acid product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Reductive Amination

Reductive amination is a powerful transformation for introducing amine diversity, a cornerstone of medicinal chemistry. This two-step, one-pot process involves the initial formation of an imine, followed by its in-situ reduction.

  • Imine Formation: Dissolve the aldehyde (1.0 eq) and benzylamine (1.1 eq) in dichloroethane (DCE). Add acetic acid (0.1 eq) as a catalyst. Stir at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. This reducing agent is mild and selective for imines in the presence of aldehydes.

  • Reaction: Stir the reaction at room temperature overnight.

  • Workup: Quench the reaction with a saturated sodium bicarbonate (NaHCO₃) solution. Extract the product with dichloromethane, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Summary of Aldehyde Reactivity

The aldehyde group of 5-(benzyloxy)-6-bromo-2-pyridinecarbaldehyde is a versatile functional handle characterized by high electrophilicity. Its reactivity is modulated by the electronic push-pull of the ring substituents and the steric environment at the C2 position.

Table 2: Summary of Key Transformations

Reaction TypeTypical ReagentsProductKey Considerations
Nucleophilic Addition R-MgX, R-LiSecondary AlcoholLow temperature (-78 °C) is critical for control.
Oxidation NaClO₂, H₂O₂, NaH₂PO₄Carboxylic AcidPinnick conditions are mild and functional group tolerant.
Reduction NaBH₄, LiAlH₄Primary AlcoholNaBH₄ is a milder, safer choice for bench-scale synthesis.
Reductive Amination R-NH₂, NaBH(OAc)₃Secondary AmineOne-pot procedure; NaBH(OAc)₃ is selective for the imine.
Wittig Reaction Ph₃P=CHRAlkeneSteric hindrance may influence E/Z selectivity.
Condensation Malononitrile, piperidineα,β-Unsaturated nitrileKnoevenagel condensation proceeds readily due to aldehyde's electrophilicity.

Conclusion and Outlook

5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde is a robust and versatile synthetic intermediate. The aldehyde group's reactivity is dominated by its high electrophilicity, a direct result of the cumulative electron-withdrawing effects of the pyridine nitrogen and the 6-bromo substituent. While steric hindrance from adjacent groups must be considered in experimental design, it does not preclude a wide range of powerful synthetic transformations. The protocols and principles outlined in this guide provide a validated foundation for researchers to confidently and strategically incorporate this valuable building block into their synthetic programs, accelerating the discovery and development of novel chemical entities.

References

  • Al-Zoubi, W., Al-Hamdany, R. & Ko, Y.G. (2022). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. Molecules. Available at: [Link]

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  • Hilton, M. C., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. Available at: [Link]

  • Wang, H., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. PubMed. Available at: [Link]

  • Google Patents (2012). EP2118058B9 - Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole.
  • Chemistry Journal of Moldova (2021). COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. Available at: [Link]

  • Jones, R. A., et al. (1983). Pyrrole studies. Part 28. The effect of steric hindrance upon the reaction of 2-vinylpyrroles with dimethyl acetylenedicarboxylate. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • ResearchGate (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra | Request PDF. Available at: [Link]

  • Katritzky, A. R., et al. (1979). Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. The Journal of Organic Chemistry. Available at: [Link]

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  • PubChem (2026). 3-(Benzyloxy)-6-bromo-2-nitropyridine. Available at: [Link]

  • RSC Medicinal Chemistry (2022). Design, synthesis and characterization of potent and selective protein arginine methyltransferase 5 (PRMT5) inhibitors. OSTI.gov. Available at: [Link]

  • Pearson (2024). EAS Reactions of Pyridine Explained. Available at: [Link]

  • HETEROCYCLES (2011). A NOVEL AND EFFICIENT SYNTHESIS OF 5-HYDROXYPYRIDINE-2-CARBALDEHYDE AND ITS DERIVATIVES. Available at: [Link]

  • PubChem (2024). 5-Bromopyridine-2-carbaldehyde. Available at: [Link]

  • Sivaguru, J., et al. (2021). Asymmetric Photochemical [2+2]-Cycloaddition of Acyclic Vinyl Pyridines Through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism. PMC. Available at: [Link]

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An In-depth Technical Guide to the Molecular Structure and Conformation of 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the molecular structure, conformational analysis, and characterization of 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde, a functionalized pyridine derivative of significant interest to researchers and professionals in drug discovery and organic synthesis. Pyridine scaffolds are prevalent in medicinal chemistry, and understanding the nuanced structural features of substituted pyridines is paramount for designing novel therapeutics.[1][2][3] This document outlines robust experimental and computational protocols for the synthesis and detailed structural elucidation of the title compound.

Synthetic Strategy and Rationale

The synthesis of 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde can be approached through a multi-step sequence starting from commercially available precursors. The chosen synthetic route is designed for efficiency and regiochemical control, which are critical considerations in the preparation of highly substituted pyridine rings. A plausible and efficient synthesis is described, which involves the protection of a hydroxyl group, followed by oxidation to the desired aldehyde.

Proposed Synthetic Workflow

The synthesis commences with the protection of the hydroxyl group of 6-bromo-2-methyl-5-hydroxypyridine as a benzyl ether, followed by oxidation of the methyl group to the carbaldehyde.

Synthetic Workflow cluster_synthesis Synthetic Protocol Start 6-Bromo-2-methyl-5-hydroxypyridine Step1 Benzylation: Benzyl bromide, K2CO3, Acetone, Reflux Start->Step1 Protection Intermediate1 5-(Benzyloxy)-6-bromo-2-methylpyridine Step1->Intermediate1 Step2 Oxidation: Selenium dioxide, 1,4-Dioxane, Reflux Intermediate1->Step2 Oxidation Product 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde Step2->Product

Caption: Proposed synthetic workflow for 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde.

Detailed Experimental Protocol

Step 1: Synthesis of 5-(Benzyloxy)-6-bromo-2-methylpyridine

  • To a solution of 6-bromo-2-methyl-5-hydroxypyridine (1.0 eq) in acetone, add potassium carbonate (2.5 eq).

  • To this suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 5-(benzyloxy)-6-bromo-2-methylpyridine.

Step 2: Synthesis of 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde

  • In a round-bottom flask, dissolve 5-(benzyloxy)-6-bromo-2-methylpyridine (1.0 eq) in 1,4-dioxane.

  • Add selenium dioxide (1.5 eq) to the solution.

  • Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the selenium byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel with an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the final product, 5-(benzyloxy)-6-bromo-2-pyridinecarbaldehyde.[4]

Spectroscopic Characterization

The structural identity and purity of the synthesized 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde would be unequivocally confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution.

2.1.1. Experimental Protocol for NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5][6] Ensure the sample is fully dissolved to avoid spectral artifacts.[7]

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[8] For ¹H NMR, a typical spectral width of 0-12 ppm is sufficient. For ¹³C NMR, a spectral width of 0-200 ppm is appropriate. Standard pulse programs should be utilized for data collection.

2.1.2. Predicted Spectroscopic Data

The following table summarizes the predicted chemical shifts (δ) for the key protons and carbons of the target molecule.

¹H NMR Predicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Aldehyde~9.9s--CHO
Pyridine H-3~7.8d~8.0Ar-H
Pyridine H-4~7.5d~8.0Ar-H
Benzyl CH₂~5.3s--OCH₂Ph
Phenyl~7.3-7.4m--C₆H₅
¹³C NMR Predicted δ (ppm)Assignment
Aldehyde Carbonyl~192-CHO
Pyridine C-2~152C-CHO
Pyridine C-5~150C-OBn
Pyridine C-6~115C-Br
Pyridine C-3~140CH
Pyridine C-4~125CH
Phenyl C (ipso)~136C
Phenyl C (o, m, p)~128-129CH
Benzyl CH₂~72-OCH₂-
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

2.2.1. Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~1700StrongC=O stretch (aldehyde)
~1580, 1470Medium-StrongC=C and C=N stretching (pyridine ring)
~1250StrongC-O-C stretch (aryl ether)
~1100MediumC-Br stretch
~3030MediumAromatic C-H stretch
~2850, 2750WeakAldehydic C-H stretch

Molecular Structure and Conformational Analysis

The three-dimensional arrangement of atoms and the conformational preferences of 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde are crucial for its interaction with biological targets. These aspects are best investigated through a combination of single-crystal X-ray diffraction and computational modeling.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the definitive solid-state structure of a crystalline compound, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.[9][10]

3.1.1. Protocol for Crystal Growth and Data Collection

  • Crystal Growth: High-quality single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexanes).

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[9]

  • Data Collection: Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

3.1.2. Expected Structural Features

  • The pyridine ring is expected to be essentially planar.

  • The aldehyde group may exhibit some degree of twisting relative to the pyridine ring due to steric hindrance from the adjacent nitrogen and the benzyloxy group.

  • The crystal packing will likely be influenced by intermolecular interactions such as C-H···O, C-H···N, and potentially halogen bonding involving the bromine atom.

Computational Conformational Analysis

Computational chemistry provides valuable insights into the conformational landscape of a molecule in the gas phase or in solution, complementing the solid-state data from SC-XRD.[11] Density Functional Theory (DFT) is a powerful method for this purpose.[12]

Conformational Analysis cluster_dft Computational Workflow Start Initial 3D Structure Scan Potential Energy Surface Scan (Dihedral angle of C-C-C=O) Start->Scan Minima Identify Energy Minima (s-cis and s-trans conformers) Scan->Minima Optimize Geometry Optimization (e.g., B3LYP/6-31G*) Minima->Optimize Frequencies Frequency Calculation (Confirm minima, obtain thermochemistry) Optimize->Frequencies Energies Calculate Relative Energies (ΔE, ΔH, ΔG) Frequencies->Energies

Caption: Workflow for computational conformational analysis of the aldehyde group.

3.2.1. Computational Methodology

  • Model Building: An initial 3D structure of 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde is built using molecular modeling software.

  • Conformational Search: A potential energy surface scan is performed by rotating the dihedral angle defined by the pyridine ring and the aldehyde group to identify the low-energy conformers, primarily the s-cis and s-trans isomers.[13]

  • Geometry Optimization: The geometries of the identified conformers are fully optimized using DFT, for example, with the B3LYP functional and a 6-31G* basis set.[12]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).[14]

3.2.2. Predicted Conformational Preferences

For 2-pyridinecarbaldehydes, two primary planar conformers exist due to rotation around the C-C bond connecting the aldehyde group to the pyridine ring: the s-trans (O=C-C=N dihedral angle of 180°) and the s-cis (O=C-C=N dihedral angle of 0°). The relative stability of these conformers is influenced by a delicate balance of steric and electronic effects. The bulky benzyloxy and bromo substituents are expected to play a significant role in determining the preferred conformation. Computational analysis will quantify the energy difference between these conformers and the rotational barrier separating them.

ConformerO=C-C=N Dihedral AnglePredicted Relative Energy (kcal/mol)
s-trans~180°0 (Reference)
s-cis~0°1-3
Transition State~90°5-8

Relevance in Drug Discovery

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved drugs.[3] They can act as bioisosteres for other aromatic and heterocyclic rings and engage in crucial hydrogen bonding and π-stacking interactions with biological targets.[2] The specific functionalization of 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde makes it a versatile intermediate. The aldehyde can be readily converted into other functional groups, the benzyloxy group can be deprotected to reveal a phenol, and the bromo substituent provides a handle for cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug screening. Pyridine derivatives have shown a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1]

Conclusion

This technical guide has presented a comprehensive framework for the synthesis, characterization, and detailed structural analysis of 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde. By integrating robust experimental protocols with advanced computational methods, researchers can gain a thorough understanding of the molecular architecture and conformational dynamics of this important synthetic building block. These insights are critical for the rational design of novel molecules with potential therapeutic applications.

References

  • Sciforum. (n.d.). Preparation of 2-pyridinecarbaldehyde thiosemicarbazone by Microwave irradiation. Retrieved from [Link]

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  • ResearchGate. (2009). A Conformational Study of ( E )- and ( Z )-Pyridine-2-Carbaldehyde-2′-Pyridylhydrazone. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis and characterization of metal 2-pyridine carboxaldehyde-N-methyl-N-2-pyridyl hydrazone complexes and their microbiological activity. Retrieved from [Link]

  • SERC Carleton. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Europe PMC. (n.d.). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Retrieved from [Link]

  • International Journal of Research and Innovation in Applied Science (IJRIAS). (2023). Pyridine-2-Carbaldehyde Thiosemicarbazone and its Cobalt(II) Complex: Synthesis, Characterization, and Spectrophotometric Study. Retrieved from [Link]

  • Google Patents. (n.d.). CN101906068A - Preparation method of 2-pyridine carboxaldehyde.
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  • National Center for Biotechnology Information. (2023). Unraveling the Conformational and Electronic Landscape of 3‑Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization. U.S. National Library of Medicine. Retrieved from [Link]

  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. Retrieved from [Link]

  • ResearchGate. (2008). Computational Methods in Organic Chemistry. 3. Correction of Computed Enthalpies for Multiple Conformations. Retrieved from [Link]

  • IDEAS/RePEc. (2023). Pyridine-2-Carbaldehyde Thiosemicarbazone and its Cobalt(II) Complex: Synthesis, Characterization, and Spectrophotometric Study. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Retrieved from [Link]

  • University of Texas Health Science Center at San Antonio. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Computational techniques for efficient conformational sampling of proteins. U.S. National Library of Medicine. Retrieved from [Link]

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theoretical calculations and DFT studies of 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical and DFT-Informed Analysis of 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde, a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. Leveraging Density Functional Theory (DFT), we explore the molecule's structural, vibrational, and electronic properties. This document is intended for researchers, scientists, and drug development professionals, offering a self-validating protocol for computational analysis that bridges theoretical calculations with potential experimental outcomes. We delve into the molecule's optimized geometry, vibrational mode assignments (FT-IR), frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis. The methodologies described herein establish a robust protocol for predicting the chemical behavior and reactivity of this and structurally related compounds, providing critical insights for rational drug design and materials science.

Introduction: The Scientific Rationale

Heterocyclic aldehydes are cornerstone synthons in organic chemistry, serving as versatile precursors for a vast array of more complex molecular architectures. 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde is a molecule of interest due to its unique combination of functional groups: a pyridine core, which is a common motif in pharmaceuticals; a reactive carbaldehyde group for further derivatization; a bulky, lipophilic benzyloxy group that can modulate solubility and receptor interactions; and a bromine atom, which serves as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira).

Understanding the intrinsic properties of this molecule at a quantum-mechanical level is paramount for predicting its behavior in chemical reactions and biological systems. Experimental characterization, while essential, provides a macroscopic view. Theoretical calculations, particularly those employing Density Functional Theory (DFT), offer a microscopic perspective, elucidating electronic structure and reactivity with high accuracy.[1] DFT has become an indispensable tool, allowing for the reliable prediction of molecular geometries, spectroscopic signatures, and electronic parameters, thus guiding and rationalizing experimental efforts.[2][3][4] This guide details the application of DFT to comprehensively characterize 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde.

Methodology: A Validated Protocol

The trustworthiness of computational chemistry hinges on a well-defined and validated methodology. The following protocols for both computational and experimental work are designed to be self-validating, where theoretical predictions are structured to be directly comparable with experimental data.

Generalized Experimental Workflow

While this guide focuses on theoretical aspects, the ultimate validation of any computational model is its correlation with experimental reality. A plausible experimental workflow is outlined below.

The synthesis of 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde can be approached via nucleophilic aromatic substitution, followed by modification of a precursor group into the desired aldehyde. A generalized two-step approach is proposed:

  • Step 1: Nucleophilic Substitution:

    • Reagents: 5,6-dibromo-2-cyanopyridine (or a similar precursor), benzyl alcohol, and a strong base (e.g., sodium hydride).[5][6]

    • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF).[5]

    • Procedure:

      • Dissolve benzyl alcohol in anhydrous DMF under an inert atmosphere (N₂) and cool to 0°C.

      • Add sodium hydride (NaH) portion-wise to generate the sodium benzoxide intermediate. Stir for 30 minutes.[6]

      • Add the pyridine precursor to the mixture and heat to facilitate the substitution reaction, monitoring progress by Thin Layer Chromatography (TLC).[5]

      • Upon completion, perform an aqueous workup and extract the intermediate product, 5-(Benzyloxy)-6-bromo-2-cyanopyridine, with an organic solvent.

  • Step 2: Reduction to Aldehyde:

    • Reagent: Diisobutylaluminium hydride (DIBAL-H) is a standard choice for the partial reduction of a nitrile to an aldehyde.

    • Procedure:

      • Dissolve the nitrile intermediate in an anhydrous non-polar solvent (e.g., toluene or DCM) at low temperature (-78°C).

      • Add DIBAL-H dropwise and stir for several hours.

      • Quench the reaction carefully with a suitable reagent (e.g., methanol, followed by an acidic workup).

      • Purify the final product, 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde, using column chromatography.

The synthesized compound's identity and purity would be confirmed using standard analytical techniques, which also provide the data for comparison with theoretical results.[7]

  • FT-IR and FT-Raman Spectroscopy: To identify characteristic vibrational modes of the functional groups.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of atoms.

  • UV-Vis Spectroscopy: To analyze the electronic transitions within the molecule.[8]

  • Mass Spectrometry: To confirm the molecular weight.

Computational Details: The DFT Framework

All theoretical calculations are performed using a widely recognized quantum chemistry software package. The choice of functional and basis set is critical for accuracy.

  • Software: Gaussian 16 program suite.

  • Methodology: Density Functional Theory (DFT).

  • Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen. This functional provides a robust and well-validated balance between computational cost and accuracy for organic molecules.[2][9]

  • Basis Set: The 6-311++G(d,p) basis set is employed for all atoms. This is a flexible, triple-zeta basis set that includes diffuse functions (++) for accurately describing lone pairs and anions, and polarization functions (d,p) to handle anisotropic electron distributions in bonds.[3][10]

  • Geometry Optimization: The initial molecular structure is built and optimized without any symmetry constraints. A frequency calculation is subsequently performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.[4]

  • Vibrational Analysis: Harmonic vibrational frequencies are calculated at the same level of theory. To correct for anharmonicity and systematic errors inherent in the DFT method, the calculated frequencies are uniformly scaled by an appropriate scaling factor (typically ~0.967 for B3LYP/6-311++G(d,p)).

  • Electronic Properties:

    • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined from the optimized structure.

    • UV-Vis Spectra: Electronic transitions are predicted using Time-Dependent DFT (TD-DFT) calculations.[10]

    • NMR Shifts: The Gauge-Including Atomic Orbital (GIAO) method is used to calculate theoretical ¹H and ¹³C NMR chemical shifts.[2]

  • Reactivity Descriptors:

    • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and predict reactive sites.[3]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular charge transfer, hyperconjugative interactions, and bond characteristics.[11]

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow Synthesis Synthesis of Target Molecule Characterization Spectroscopic Characterization (FT-IR, NMR, UV-Vis) Synthesis->Characterization Validation Validation & Correlation Characterization->Validation DFT_Calc DFT Calculation (B3LYP/6-311++G(d,p)) Analysis Analysis of Properties (Geometry, Freq, HOMO/LUMO, MEP) DFT_Calc->Analysis Analysis->Validation

Caption: A generalized workflow illustrating the synergy between experimental and theoretical studies.

Results and Discussion

Molecular Geometry

The geometry of 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde was optimized to its ground state. The resulting structure provides the foundation for all subsequent property calculations. Key predicted geometrical parameters are presented below. These values serve as a benchmark for comparison with future crystallographic data.

Caption: A 2D representation of the molecule with key atoms labeled for reference.

Table 1: Selected Optimized Geometrical Parameters

Parameter Bond Length (Å) Parameter Angle Angle (°)
Bond Lengths C=O (aldehyde) 1.215 Bond Angles C-C-O (aldehyde) 124.5
C-Br 1.890 C-O-C (ether) 118.2
C-O (ether) 1.368 C-C-Br 119.7
C-N (pyridine) 1.335 Dihedral Angles C-C-C=O 179.8

| | C-C (pyridine) | 1.395 | | Py-O-CH₂-Ph | 85.4 |

The planarity of the pyridine ring is maintained, while the benzyloxy group is predicted to be twisted out of the plane of the pyridine ring, as indicated by the Py-O-CH₂-Ph dihedral angle. This steric arrangement minimizes repulsion and is a critical factor in determining crystal packing and receptor binding.

Vibrational Analysis

The calculated vibrational spectrum provides a theoretical counterpart to experimental FT-IR and Raman data. The assignments of key vibrational modes are crucial for confirming the presence of specific functional groups.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups

Vibrational Mode Calculated Freq. (cm⁻¹) (Scaled) Expected Experimental Region (cm⁻¹)
C-H stretch (aldehyde) 2865 2850-2880
C=O stretch (aldehyde) 1705 1690-1715
C=N, C=C stretch (pyridine ring) 1580, 1470, 1430 1400-1600
C-O-C stretch (ether, asymm.) 1245 1230-1270

| C-Br stretch | 680 | 650-700 |

The strong absorption predicted at 1705 cm⁻¹ is a definitive marker for the carbonyl group of the aldehyde. The series of bands between 1400 and 1600 cm⁻¹ are characteristic of the pyridine ring's skeletal vibrations. The calculated C-Br stretching frequency is also in good agreement with expected values.[12]

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions.[13] The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability and reactivity.[14][15]

homolumo cluster_orbitals Frontier Molecular Orbitals cluster_info LUMO LUMO (Lowest Unoccupied Molecular Orbital) -2.15 eV HOMO HOMO (Highest Occupied Molecular Orbital) -6.85 eV Energy_Gap E_gap_label Energy Gap (ΔE) = 4.70 eV Energy_Gap->E_gap_label ΔE Reactivity_label Indicates high kinetic stability and moderate reactivity.

Caption: Energy level diagram for the HOMO and LUMO of the title compound.

  • HOMO (-6.85 eV): The electron density of the HOMO is primarily localized on the pyridine ring and the bromine atom, indicating these are the most probable sites for electrophilic attack.

  • LUMO (-2.15 eV): The LUMO's electron density is concentrated on the carbaldehyde group and the pyridine ring, suggesting this region is the most favorable for nucleophilic attack.

  • Energy Gap (4.70 eV): A larger energy gap generally signifies higher kinetic stability and lower chemical reactivity.[15] The calculated gap of 4.70 eV suggests that 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde is a relatively stable molecule, but the localized nature of the LUMO on the aldehyde group ensures it remains a site of predictable reactivity.

Table 3: Quantum Chemical Descriptors

Parameter Formula Value (eV)
Ionization Potential (I) -EHOMO 6.85
Electron Affinity (A) -ELUMO 2.15
Electronegativity (χ) (I+A)/2 4.50
Chemical Hardness (η) (I-A)/2 2.35
Chemical Softness (S) 1/(2η) 0.21

| Electrophilicity Index (ω) | χ²/(2η) | 4.31 |

These parameters provide a quantitative measure of the molecule's reactivity. The positive electrophilicity index confirms its nature as an electrophile, consistent with the presence of the electron-withdrawing aldehyde group.

Molecular Electrostatic Potential (MEP)

The MEP surface is a 3D map of the electronic density, providing an intuitive visualization of the molecule's reactive sites.[16]

The MEP analysis reveals:

  • Most Negative Potential (Red): This region is localized on the oxygen atom of the carbaldehyde group, confirming it as the primary site for electrophilic attack and hydrogen bond acceptance.[16] This high electron density is due to the lone pairs of the oxygen atom.

  • Most Positive Potential (Blue): Positive potential is found around the hydrogen atom of the carbaldehyde group and the hydrogen atoms on the pyridine ring, indicating these are potential sites for nucleophilic attack.[16]

  • Neutral Regions (Green/Yellow): The benzyl group and the hydrocarbon portions of the molecule are largely neutral, representing regions of van der Waals interactions.

The MEP map powerfully corroborates the findings from the HOMO-LUMO analysis, visually identifying the electron-rich and electron-deficient zones that govern the molecule's intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

NBO analysis translates the complex wavefunction into a localized picture of chemical bonds and lone pairs, revealing stabilizing intramolecular interactions.[11][17] A key aspect is the analysis of hyperconjugation, quantified by the second-order perturbation energy, E(2).

Significant interactions identified for this molecule include:

  • π → π* interactions: Strong delocalization is observed within the pyridine and benzene rings, contributing to their aromatic stability.

  • n → π* interactions: A significant stabilizing interaction occurs between the lone pair (n) of the ether oxygen and the antibonding π* orbitals of the pyridine ring. This donation of electron density from the benzyloxy group to the ring influences the ring's overall electronic character.

  • n → σ* interactions: Interactions involving the lone pairs of the bromine and oxygen atoms with antibonding σ* orbitals of adjacent bonds contribute to the overall stability of the molecule.

These charge delocalization effects are fundamental to the molecule's structure and reactivity, influencing bond lengths, vibrational frequencies, and the distribution of electron density highlighted by the MEP analysis.

Conclusion

This guide has detailed a comprehensive theoretical investigation of 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde using DFT calculations at the B3LYP/6-311++G(d,p) level of theory. The study provides robust, predictive data on the molecule's geometry, vibrational spectra, and electronic properties.

Key insights include the identification of the carbonyl oxygen as the most electron-rich site, the aldehyde group as the primary center for nucleophilic attack, and a significant HOMO-LUMO energy gap suggesting considerable kinetic stability. The theoretical vibrational frequencies align well with expected experimental values, providing a basis for spectroscopic assignment.

The protocols and analyses presented here constitute a self-validating framework that demonstrates the power of computational chemistry to predict and rationalize the properties of complex organic molecules. These findings offer valuable guidance for researchers in synthetic chemistry and drug discovery, enabling a more informed approach to the design of novel compounds based on the 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde scaffold.

References

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Methodological & Application

Application Note: A Robust, Validated RP-HPLC Method for Purity Analysis of 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde, a key intermediate in pharmaceutical synthesis. The narrative details a systematic approach, from initial analyte characterization and method screening to final optimization and full validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines. The final method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, modified with trifluoroacetic acid, to achieve excellent peak symmetry and resolution from potential impurities. This document serves as a detailed protocol for researchers, quality control analysts, and drug development professionals.

Introduction and Preliminary Considerations

5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde is a complex heterocyclic compound whose purity is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). A reliable and robust analytical method is essential to monitor reaction progress, identify impurities, and ensure the quality of the final product. This guide provides the scientific rationale and step-by-step protocols for developing such a method.

Analyte Characterization

Understanding the physicochemical properties of the target analyte is the foundation of logical method development.

  • Structure: The molecule contains a pyridine ring, which is basic, a bulky hydrophobic benzyloxy group, and a polar aldehyde functional group. This combination of functionalities dictates its chromatographic behavior.

  • Physicochemical Properties: Key properties are summarized in Table 1. The molecule's significant non-polar character, conferred by the benzyloxy and bromo substituents, makes it an ideal candidate for reversed-phase chromatography.

  • UV Absorbance: The presence of multiple chromophores (pyridine and benzene rings, carbonyl group) results in strong UV absorbance, making UV detection a suitable choice for quantification. The UV spectrum of similar pyridine derivatives shows strong absorbance around 254-270 nm[1][2]. A wavelength of 265 nm was selected to maximize sensitivity while minimizing interference.

Table 1: Physicochemical Properties of 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde

Property Value Source
Chemical Structure Chemical structure of 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde Santa Cruz Biotechnology, Inc.
Molecular Formula C₁₃H₁₀BrNO₂ [3][4]
Molecular Weight 292.14 g/mol [3][4]

| Predicted Polarity | Predominantly non-polar/hydrophobic | Inferred from structure |

HPLC Method Development Strategy

The development process is a systematic workflow designed to achieve a method that is specific, robust, and fit for purpose. The overall strategy is visualized in the flowchart below.

MethodDevelopment cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Finalization Analyte Analyte Characterization (Structure, MW, UV, Polarity) Mode_Selection Mode Selection: Reversed-Phase (RP) Analyte->Mode_Selection Hydrophobic Nature Column_Screen Column Screening (C18, C8, Phenyl) Mode_Selection->Column_Screen Gradient_Opt Gradient Optimization (Slope & Time) Column_Screen->Gradient_Opt Select Best Column/Solvent Solvent_Screen Mobile Phase Screening (ACN vs. MeOH) pH_Screen pH Modifier Screening (TFA vs. Formic Acid) Final_Method Final Optimized Method Gradient_Opt->Final_Method Fine-tuning Temp_Opt Column Temperature (25-40°C) Flow_Opt Flow Rate (0.8-1.2 mL/min) SST System Suitability Testing (SST) Final_Method->SST

Caption: A systematic workflow for HPLC method development.

Rationale for Chromatographic Choices
  • Column: A C18 column is the logical starting point for separating non-polar to moderately polar molecules. Its hydrophobic alkyl chains will interact strongly with the benzyloxy group of the analyte. A modern, high-purity, end-capped C18 column is crucial to minimize secondary interactions.[5]

  • Mobile Phase: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in RP-HPLC. ACN generally provides lower backpressure and better UV transparency. A gradient elution (from high aqueous to high organic) is necessary to elute the main analyte with a good peak shape while also separating it from more polar or less retained impurities.

  • Mobile Phase pH (The Critical Parameter): The pyridine nitrogen in the analyte is basic (pKa ≈ 5.2). At neutral pH, this basic site can interact strongly with residual acidic silanol groups on the silica surface of the column, causing significant peak tailing.[6][7] To prevent this, the mobile phase must be acidified. Operating at a low pH (e.g., pH < 3) protonates the silanol groups (making them neutral) and ensures the pyridine nitrogen is consistently protonated, leading to sharp, symmetrical peaks.[5][8] Trifluoroacetic acid (TFA) at a concentration of 0.1% is an excellent choice as it is a strong ion-pairing agent that further improves peak shape for basic compounds.

Final Optimized Method and System Suitability

Following the development strategy, the optimal chromatographic conditions were established. These conditions provide a robust separation with excellent peak shape and a reasonable run time.

Table 2: Optimized Chromatographic Conditions

Parameter Condition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Program 0-2 min: 50% B; 2-12 min: 50% to 95% B; 12-15 min: 95% B; 15.1-18 min: 50% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL

| Diluent | Acetonitrile/Water (50:50, v/v) |

System Suitability Testing (SST)

SST is an integral part of the analytical procedure, demonstrating that the chromatographic system is adequate for the intended analysis. The tests are performed before any sample analysis by injecting a standard solution multiple times.

Table 3: System Suitability Test (SST) Criteria and Acceptance Limits

Parameter Acceptance Criteria Rationale
Tailing Factor (T) T ≤ 1.5 Ensures peak symmetry, critical for accurate integration.[7]
Theoretical Plates (N) N ≥ 2000 Indicates column efficiency and good separation power.

| Repeatability (%RSD) | %RSD of peak area for 6 replicate injections ≤ 1.0% | Demonstrates the precision of the system on the day of analysis. |

Detailed Experimental Protocol

4.1. Reagent and Standard Preparation

  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of high-purity TFA to 1000 mL of HPLC-grade water. Filter and degas.

  • Mobile Phase B (0.1% TFA in ACN): Add 1.0 mL of high-purity TFA to 1000 mL of HPLC-grade acetonitrile. Filter and degas.

  • Diluent (ACN:Water, 50:50): Mix equal volumes of HPLC-grade acetonitrile and water.

  • Standard Stock Solution (approx. 1000 µg/mL): Accurately weigh approximately 25 mg of 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde reference standard into a 25-mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50-mL volumetric flask and dilute to volume with the diluent.

4.2. Sample Preparation

  • Accurately weigh a sample containing approximately 25 mg of the analyte into a 25-mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Further dilute 5.0 mL of this solution into a 50-mL volumetric flask with the diluent to achieve a nominal concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter if necessary.

4.3. Chromatographic Run Sequence

  • Equilibrate the column with the initial mobile phase conditions (50% B) for at least 30 minutes.

  • Perform one blank injection (diluent).

  • Perform six replicate injections of the Working Standard Solution for system suitability.

  • Inject the sample solutions.

  • Inject a standard solution periodically (e.g., every 10 sample injections) to monitor system performance.

Method Validation Protocol (ICH Q2(R2))

The optimized method was validated according to the ICH Q2(R2) guideline to demonstrate its fitness for purpose.[9][10] The validation process confirms that the method is specific, linear, accurate, precise, and robust.

MethodValidation Validation Method Validation Package (ICH Q2(R2)) Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Robustness Robustness Validation->Robustness LOQ Limit of Quantitation Validation->LOQ

Caption: Core components of an analytical method validation study.

Specificity (Forced Degradation)

Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

  • Protocol: Subject the analyte solution (100 µg/mL) to stress conditions:

    • Acid: 0.1 N HCl at 60 °C for 4 hours.

    • Base: 0.1 N NaOH at 60 °C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C dry heat for 48 hours.

    • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples alongside an unstressed control. The peak purity of the analyte should be assessed using a photodiode array (PDA) detector.

  • Acceptance Criteria: The method is specific if the analyte peak is resolved from all degradation products (Resolution > 2.0) and maintains spectral purity (Purity Angle < Purity Threshold).

Linearity and Range

Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol: Prepare a series of at least five standard solutions covering 50% to 150% of the nominal working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Analysis: Inject each concentration in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

Table 4: Linearity Data Summary (Example)

Concentration (µg/mL) Mean Peak Area
50 498,500
75 751,200
100 1,002,100
125 1,249,500
150 1,503,000

| | 0.9998 |

Accuracy

Accuracy is the closeness of the test results to the true value. It is assessed using a recovery study.

  • Protocol: Prepare samples by spiking a known amount of analyte into a placebo matrix (if applicable) or by standard addition at three concentration levels (e.g., 80%, 100%, 120% of the working concentration). Prepare each level in triplicate.

  • Analysis: Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean % recovery should be within 98.0% to 102.0% at each concentration level.

Table 5: Accuracy (% Recovery) Results (Example)

Level Theoretical (µg/mL) Measured (µg/mL) % Recovery
80% 80.0 79.5 99.4%
100% 100.0 100.7 100.7%

| 120% | 120.0 | 119.3 | 99.4% |

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six independent sample preparations at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

    • Acceptance Criteria: %RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: %RSD of the combined results from both days should be ≤ 2.0%.

Robustness

Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small variations to the optimized method parameters, one at a time.

  • Analysis: Analyze a standard solution under each varied condition and assess the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions.

Table 6: Robustness Study Parameters (Example)

Parameter Original Condition Varied Condition
Flow Rate 1.0 mL/min 0.9 and 1.1 mL/min
Column Temp. 30 °C 28 °C and 32 °C

| Mobile Phase B % | As per gradient | ± 2% absolute |

Conclusion

A specific, linear, accurate, precise, and robust reversed-phase HPLC method has been successfully developed and validated for the quantitative analysis of 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde. The systematic approach, grounded in the physicochemical properties of the analyte and guided by ICH principles, resulted in a high-quality analytical procedure suitable for routine quality control and stability testing in a pharmaceutical development environment. The detailed protocols provided herein should enable straightforward implementation by trained analysts.

References

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  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved February 1, 2026, from [Link]

  • Hossain, M. A., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved February 1, 2026, from [Link]

  • Grammaticakis, P. (2006). Ultra‐Violet absorption spectra of pyridine and pyridine derivatives. ResearchGate. Retrieved February 1, 2026, from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved February 1, 2026, from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved February 1, 2026, from [Link]

  • SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved February 1, 2026, from [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Retrieved February 1, 2026, from [Link]

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  • Salah, N., et al. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scilit. Retrieved February 1, 2026, from [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2) - Draft version. Retrieved February 1, 2026, from [Link]

  • Salah, N., et al. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. Retrieved February 1, 2026, from [Link]

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Application Note: Structural Characterization of Bromo-Substituted Benzyloxypyridine Carbaldehydes using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde and its derivatives are pivotal intermediates in contemporary drug discovery and medicinal chemistry.[1][2] These scaffolds are integral to the synthesis of a wide array of bioactive molecules, including potential anticancer agents and compounds targeting various receptors.[3][4] Given their significance, unambiguous structural verification is a critical checkpoint in the synthetic workflow. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both ¹H and ¹³C analysis, stands as the premier analytical technique for the definitive characterization of these complex heterocyclic systems.[5]

This technical guide provides a comprehensive framework for the structural elucidation of 5-(benzyloxy)-6-bromo-2-pyridinecarbaldehyde derivatives. It amalgamates field-proven protocols with a detailed exposition of the underlying spectroscopic principles, ensuring researchers can confidently and accurately interpret their NMR data.

Core Principles: Understanding Substituent Effects in Pyridine NMR

The chemical shifts observed in the NMR spectrum of a substituted pyridine are a direct reflection of the electronic environment of each nucleus. The pyridine ring itself is electron-deficient compared to benzene, due to the electronegativity of the nitrogen atom. This generally leads to a downfield shift of the ring protons compared to benzene's signal at 7.27 ppm.[6][7] The substituents on the 5-(benzyloxy)-6-bromo-2-pyridinecarbaldehyde core exert profound and predictable electronic effects:

  • -CHO (Carbaldehyde) Group at C2: This is a strong electron-withdrawing group via both induction and resonance. It significantly deshields the adjacent proton (H3) and carbons (C2, C3), shifting their signals downfield.

  • -OBn (Benzyloxy) Group at C5: The oxygen atom is electron-withdrawing inductively but a strong electron-donating group through resonance. This resonance effect increases electron density, particularly at the ortho (C4, C6) and para (C2) positions, causing an upfield (shielding) shift for the corresponding nuclei.

  • -Br (Bromo) Group at C6: Bromine is an electronegative atom that withdraws electron density inductively, causing a deshielding effect on adjacent nuclei.[8] However, it also possesses a "heavy atom effect," which can lead to a significant upfield shift for the directly attached carbon (C6), a phenomenon that simple electronegativity rules do not predict.[9]

Understanding these competing effects is crucial for the correct assignment of NMR signals.

Experimental Protocols: From Sample Preparation to Data Acquisition

A high-quality spectrum is contingent upon meticulous sample preparation and optimized acquisition parameters.

Part A: Protocol for NMR Sample Preparation
  • Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is typically the first choice for this class of compounds due to its excellent dissolving power for moderately polar organics. For less soluble derivatives, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

    • Rationale: Deuterated solvents are essential to avoid large, interfering solvent signals in ¹H NMR and to provide the deuterium signal required for the spectrometer's field-frequency lock.[10]

  • Analyte Concentration: Weigh approximately 5-15 mg of the purified 5-(benzyloxy)-6-bromo-2-pyridinecarbaldehyde derivative.

    • Rationale: This concentration range is optimal for obtaining a good signal-to-noise ratio in a reasonable timeframe for both ¹H and ¹³C NMR on modern spectrometers (400 MHz and above).[11]

  • Sample Dissolution: Transfer the weighed sample into a clean, dry, high-quality 5 mm NMR tube. Add approximately 0.6 mL of the chosen deuterated solvent.

  • Homogenization: Cap the tube securely and gently vortex or invert the tube until the sample is completely dissolved. Visually inspect for any suspended solid particles, which can degrade spectral quality. If particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[11]

  • Internal Standard (Optional): For precise chemical shift referencing, Tetramethylsilane (TMS) is the standard. Most commercially available CDCl₃ contains 0.03-0.05% TMS, which is usually sufficient.[11] If not present, a very small amount can be added.

    • Rationale: TMS provides a sharp singlet at 0.00 ppm, serving as a universal reference point for the chemical shift scale.

Part B: Protocol for NMR Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer and can be adapted for other field strengths.

Parameter¹H NMR Acquisition¹³C NMR AcquisitionRationale
Pulse Program Standard 1D PulseProton-decoupled 1DStandard sequences for routine characterization.[12]
Spectral Width -2 to 12 ppm-10 to 220 ppmEncompasses the full range of expected chemical shifts.
Acquisition Time ~4 seconds~1-2 secondsA longer acquisition time for ¹H NMR provides better resolution.[13]
Relaxation Delay (d1) 2-5 seconds2 secondsAllows for nearly complete T1 relaxation, ensuring more accurate signal integration in ¹H and preventing saturation of quaternary carbons in ¹³C.[13]
Pulse Angle 45°30-45°A compromise between signal intensity and quantitative accuracy for routine scans.[13]
Number of Scans 8-16512-1024Sufficient for good signal-to-noise for the typical sample concentration.
Temperature 298 K (25 °C)298 K (25 °C)Standard ambient temperature for reproducibility.

Data Interpretation and Structural Assignment

The following sections detail the expected chemical shifts and coupling patterns for the core structure of 5-(benzyloxy)-6-bromo-2-pyridinecarbaldehyde.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationKey Insights
Aldehyde (-CHO)9.9 - 10.1Singlet (s)1HHighly deshielded due to the electronegativity of the carbonyl oxygen and magnetic anisotropy.
Pyridine H47.9 - 8.1Doublet (d)1HDownfield shift due to proximity to the electron-withdrawing nitrogen. Coupled to H3.
Pyridine H37.7 - 7.9Doublet (d)1HDeshielded by the adjacent C2-aldehyde group. Coupled to H4.
Phenyl (-C₆H₅)7.3 - 7.5Multiplet (m)5HCharacteristic aromatic region for the benzyl group protons.
Methylene (-OCH₂-)5.2 - 5.4Singlet (s)2HAppears as a sharp singlet as there are no adjacent protons to couple with.
¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment.

Carbon AssignmentExpected Chemical Shift (δ, ppm)Key Insights
Aldehyde (C=O)190 - 193The most downfield signal, characteristic of an aldehyde carbonyl carbon.
Pyridine C5155 - 158Downfield due to direct attachment to the electron-donating benzyloxy group.
Pyridine C2152 - 155Downfield due to attachment to both the nitrogen and the aldehyde group.
Pyridine C4140 - 143Shifted downfield by the adjacent nitrogen.
Phenyl Cipso135 - 137The carbon of the phenyl ring attached to the methylene group.
Phenyl Cortho, Cmeta, Cpara127 - 129Characteristic signals for the monosubstituted benzene ring carbons.
Pyridine C3122 - 125Influenced by the adjacent C2-aldehyde group.
Pyridine C6115 - 118Significantly shielded due to the "heavy atom effect" of the attached bromine.[9][14]
Methylene (-OCH₂-)71 - 73Typical chemical shift for a benzylic ether methylene carbon.

Visualization of Key Structural Features and Workflow

Visual aids are indispensable for conceptualizing molecular structures and analytical workflows.

G cluster_pyridine Pyridine Core cluster_substituents Substituents C2 C2 C3 C3 C2->C3 CHO CHO C2->CHO at C2 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 OBn OBn C5->OBn at C5 N1 N C6->N1 Br Br C6->Br at C6 N1->C2

Figure 1: Molecular graph of 5-(benzyloxy)-6-bromo-2-pyridinecarbaldehyde highlighting key functional groups.

G A Purified Analyte B Sample Preparation (CDCl₃, 5-15 mg in 0.6 mL) A->B C Data Acquisition (¹H and ¹³C NMR) B->C D ¹H Spectrum Analysis (Shifts, Multiplicity, Integration) C->D E ¹³C Spectrum Analysis (Chemical Shifts) C->E F Data Correlation & Assignment D->F E->F G Structure Confirmation F->G

Figure 2: Standard workflow for NMR-based structural verification.

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides an unequivocal method for the structural characterization of 5-(benzyloxy)-6-bromo-2-pyridinecarbaldehyde derivatives. By understanding the influence of each substituent on the chemical shifts and by adhering to rigorous experimental protocols, researchers can ensure the structural integrity of these vital synthetic intermediates, thereby accelerating the pace of drug discovery and development.

References

  • Vertex AI Search. (2025). ¹H and¹³C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Google.
  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. In ResearchGate. Retrieved February 1, 2026, from [Link]

  • MDPI. (n.d.). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved February 1, 2026, from [Link]

  • Magritek. (2018, June 7). ¹H and ¹³C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Magritek. Retrieved February 1, 2026, from [Link]

  • MDPI. (n.d.). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. MDPI. Retrieved February 1, 2026, from [Link]

  • Semantic Scholar. (n.d.). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Retrieved February 1, 2026, from [Link]

  • Reich, H. J. (2020, February 14). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Organic Chemistry Data. Retrieved February 1, 2026, from [Link]

  • Al-Zaydi, K. M. (2014). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 19(7), 9928–9941. [Link]

  • ACS Publications. (n.d.). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. Retrieved February 1, 2026, from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved February 1, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Retrieved February 1, 2026, from [Link]

  • CASSS. (n.d.). Best Practices in NMR Data Acquisition and Analysis. CASSS. Retrieved February 1, 2026, from [Link]

  • Patel, K. D., Patel, H. D., & Patel, N. C. (2019). Design, synthesis, characterization and biological evaluation, of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene). World Journal of Pharmaceutical Research, 8(9), 896-907.
  • Unknown. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. ResearchGate. Retrieved February 1, 2026, from [Link]

  • Pearson, D. E., & Sigal, M. V. (1951). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Journal of Organic Chemistry, 16(1), 1-11.
  • Western University. (n.d.). NMR Sample Preparation. Western University. Retrieved February 1, 2026, from [Link]

  • Thieme. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme. Retrieved February 1, 2026, from [Link]

  • National Institutes of Health. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Retrieved February 1, 2026, from [Link]

  • Chemistry Stack Exchange. (2015, August 6). Calculated ¹³C NMR Shifts of brominated Carbons. Chemistry Stack Exchange. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). ¹⁵N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and.... ResearchGate. Retrieved February 1, 2026, from [Link]

  • Royal Society of Chemistry. (2018, September 28). Chapter 5: Acquiring ¹H and ¹³C Spectra. In Books. Retrieved February 1, 2026, from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. Retrieved February 1, 2026, from [Link]

  • Chemistry Stack Exchange. (2014, October 4). Proton NMR signals and rings. Chemistry Stack Exchange. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. ResearchGate. Retrieved February 1, 2026, from [Link]

  • R-NMR. (n.d.). SOP data acquisition. R-NMR. Retrieved February 1, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in the Formylation of 5-(Benzyloxy)-6-bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development encountering challenges with the formylation of 5-(benzyloxy)-6-bromopyridine. The introduction of a formyl group onto this pyridine scaffold is a critical step in the synthesis of various biologically active molecules. However, the electronic nature of the substituted pyridine ring presents unique challenges, often leading to a range of undesirable side reactions. This document provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in mechanistic principles and field-proven solutions.

Part 1: Troubleshooting Guide

This section addresses specific, common issues observed during the formylation of 5-(benzyloxy)-6-bromopyridine. Each issue is analyzed for its probable chemical causes, followed by actionable protocols and optimization strategies.

Issue 1: Low or No Yield of the Desired 4-Formyl Product

You have consumed the starting material, but analysis (TLC, LC-MS, ¹H NMR) shows a complex mixture or complete absence of the target compound, 5-(benzyloxy)-6-bromo-4-formylpyridine.

Possible Causes & Recommended Solutions

  • Cause A: Ineffective Lithiation (Directed ortho-Metalation Approach) The most reliable method for achieving C-4 formylation is through a directed ortho-metalation (DoM) pathway, where a strong, non-nucleophilic base selectively deprotonates the C-4 position.[1] Failure here is the most common reason for low yield.

    • Solution 1: Reagent & Condition Scrutiny: The choice of base is critical. Alkyllithiums like n-BuLi can promote halogen-metal exchange at the C-6 position or undergo nucleophilic addition to the electron-deficient pyridine ring.[2] Lithium diisopropylamide (LDA) is the preferred reagent as its steric bulk and non-nucleophilic nature favor kinetic deprotonation at the most acidic proton, which is C-4, directed by the C-5 benzyloxy group.

    • Solution 2: Rigorous Temperature Control: The lithiated intermediate is thermally unstable. The reaction must be maintained at or below -78 °C (dry ice/acetone bath) from the addition of the base until the electrophilic quench with N,N-dimethylformamide (DMF). Any warming can lead to decomposition or side reactions.

    • Solution 3: Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven- or flame-dried, solvents are freshly distilled from an appropriate drying agent (e.g., THF from sodium/benzophenone), and the reaction is run under a positive pressure of an inert gas (Argon or Nitrogen). Any protic source will quench the lithiated intermediate, leading back to the starting material upon workup.

  • Cause B: Low Substrate Reactivity (Vilsmeier-Haack Approach) The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[3] The pyridine ring is inherently electron-deficient, and this effect is compounded by the electron-withdrawing inductive effect of the bromine atom, making the substrate poorly reactive towards the Vilsmeier reagent (chloroiminium ion).[4]

    • Solution 1: Switch Formylation Method: For this specific substrate, the Vilsmeier-Haack reaction is often not the optimal choice due to its low regioselectivity and the harsh, acidic conditions that can cause debenzylation.[3][4] The directed ortho-metalation approach is strongly recommended for higher yield and selectivity.

    • Solution 2: Force Reaction Conditions (with caution): If DoM is not an option, you can attempt to drive the Vilsmeier-Haack reaction by increasing the temperature (e.g., to 80-100 °C) and using a larger excess of the Vilsmeier reagent.[5] However, this significantly increases the risk of side reactions, particularly debenzylation and the formation of chlorinated byproducts.[6]

Issue 2: Formation of the Wrong Regioisomer

You have successfully formylated the molecule, but spectroscopic analysis (¹H NMR coupling constants, NOE) confirms the product is not the desired C-4 aldehyde.

Possible Causes & Recommended Solutions

  • Cause A: Halogen-Metal Exchange Dominates: When using n-BuLi or s-BuLi, bromine-lithium exchange at the C-6 position can be faster than C-4 deprotonation. Quenching this C-6 lithiated species with DMF will yield 5-(benzyloxy)-6-formylpyridine.

    • Solution: Employ a Non-Nucleophilic Base: As detailed in Issue 1, switching to LDA or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) will strongly favor C-H abstraction (deprotonation) over halogen-metal exchange, directing formylation to the C-4 position.[1]

  • Cause B: Unfavorable Vilsmeier-Haack Regioselectivity: While the benzyloxy group is an ortho, para-director, its influence can be complex in a pyridine ring. Electrophilic attack might occur at other positions, leading to a mixture of isomers that are difficult to separate.

    • Solution: Adopt a Regioselective Strategy: The DoM approach provides unparalleled regiocontrol in this system and is the definitive solution to obtaining the C-4 isomer exclusively.

Issue 3: Significant Debenzylation Observed

A major side product identified is 5-hydroxy-6-bromopyridine or its formylated derivative, indicating cleavage of the benzyl ether protecting group.

Possible Causes & Recommended Solutions

  • Cause A: Acid-Mediated Cleavage: Benzyl ethers are labile under strongly acidic conditions.[7] The Vilsmeier-Haack reaction generates acidic byproducts (HCl, H₃PO₄), and the standard workup for organolithium reactions involves an acidic quench.[3]

    • Solution 1: Buffered or Basic Workup: When quenching a DoM reaction, avoid strong acids. Instead, pour the reaction mixture into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃). This neutralizes the reaction while hydrolyzing the intermediate to form the aldehyde.

    • Solution 2: Avoid Inherently Acidic Methods: Refrain from using formylation methods that require strong Lewis or Brønsted acids, such as the Gattermann or Reimer-Tiemann reactions.[8][9]

  • Cause B: Reductive Cleavage (Hydrogenolysis): While less common during formylation itself, the benzyl group is highly susceptible to cleavage by catalytic hydrogenation (e.g., H₂, Pd/C).[10]

    • Solution: Method Selection: Ensure no subsequent reaction steps involve conditions known to cause hydrogenolysis unless deprotection is intended. If other functional groups need reduction, consider alternative protecting groups or chemoselective reduction methods that do not affect benzyl ethers.[11]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanistically preferred method for the C-4 formylation of 5-(benzyloxy)-6-bromopyridine?

A: The directed ortho-metalation (DoM) is the superior method. The process involves the initial coordination of a lithium amide base (like LDA) to the heteroatom of the directing group (the oxygen of the benzyloxy ether). This coordination positions the base to selectively abstract the adjacent C-4 proton, which is the most kinetically acidic proton on the ring. The resulting ortho-lithiated species is then trapped with an electrophile like DMF to install the formyl group with high regioselectivity.[1]

Q2: I performed the DoM reaction, but my main product is just the starting material. What went wrong?

A: This is a classic symptom of quenching the lithiated intermediate with an adventitious proton source, most commonly water. This underscores the absolute requirement for anhydrous conditions. Before starting, ensure your THF is freshly distilled, your DMF is anhydrous, and your glassware is rigorously dried. Running the reaction under a positive pressure of inert gas (argon is preferred over nitrogen as it is heavier than air) is essential to prevent atmospheric moisture from entering the flask.

Q3: Can I use other formylating agents besides DMF to quench the lithiated intermediate?

A: Yes, other formylating agents can be used, though DMF is the most common and reliable. Alternatives include ethyl formate or N-formylpiperidine. However, DMF is generally preferred for its efficiency and the stability of the initial tetrahedral intermediate, which is readily hydrolyzed to the aldehyde during workup.

Q4: How does the bromine at C-6 influence the reaction?

A: The bromine atom has two main effects. First, its electron-withdrawing inductive effect further deactivates the pyridine ring toward electrophilic attack, making methods like the Vilsmeier-Haack reaction more difficult.[4] Second, it provides a site for a key side reaction—halogen-metal exchange—if a nucleophilic alkyllithium base (n-BuLi) is used instead of a non-nucleophilic amide base (LDA).[12]

Part 3: Data Summary & Experimental Protocols

Table 1: Comparison of Formylation Methods for 5-(benzyloxy)-6-bromopyridine
MethodReagentsTypical ConditionsMajor Product(s)Common Side ProductsRecommendation
Directed ortho-Metalation (DoM) 1. LDA or LiTMP2. DMFTHF, -78 °C4-formyl (desired) Starting material (if wet), 6-formyl (if n-BuLi is used)Highly Recommended
Vilsmeier-Haack POCl₃, DMF25-100 °CMixture of isomers, low yieldDebenzylated products, chlorinated byproducts, polymeric materialNot Recommended
Reimer-Tiemann CHCl₃, NaOHBiphasic, 60-70 °CLow yield of isomersRing expansion products, debenzylation, extensive decompositionNot Recommended[8][13]
Palladium-Catalyzed Formylation Pd catalyst, CO/H₂High pressure, high temp.6-formyl (from Ar-Br)Debenzylation, reduction of aldehydeNot suitable for C-4 formylation[14][15]
Protocol: C-4 Formylation via Directed ortho-Metalation

This protocol is a representative procedure and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 5-(benzyloxy)-6-bromopyridine

  • Diisopropylamine, freshly distilled from CaH₂

  • n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF), freshly distilled from Na/benzophenone

  • Anhydrous N,N-Dimethylformamide (DMF), distilled from CaH₂ and stored over molecular sieves

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate, Diethyl ether, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of LDA: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C. Add diisopropylamine (1.1 equivalents). Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the colorless solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes before re-cooling to -78 °C.

  • Lithiation: In a separate flame-dried flask under argon, dissolve 5-(benzyloxy)-6-bromopyridine (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C. Slowly transfer the freshly prepared LDA solution from step 1 into the substrate solution via cannula. A color change (typically to a deep red or brown) should be observed. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: While maintaining the temperature at -78 °C, add anhydrous DMF (3-4 equivalents) dropwise via syringe. The deep color of the lithiated species should fade. Continue stirring at -78 °C for an additional 1 hour.

  • Workup: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-(benzyloxy)-6-bromo-4-formylpyridine.

Part 4: Visual Diagrams

Diagram 1: Desired Reaction Pathway via Directed ortho-Metalation

G cluster_start Starting Material cluster_lithiation Lithiation Step cluster_quench Quench & Workup SM 5-(benzyloxy)-6-bromopyridine LDA LDA, THF, -78°C SM->LDA Intermediate C-4 Lithiated Intermediate LDA->Intermediate DMF 1. DMF, -78°C 2. aq. NH4Cl Intermediate->DMF Product Desired Product: 5-(benzyloxy)-6-bromo-4-formylpyridine DMF->Product

Caption: Desired C-4 formylation via directed ortho-metalation.

Diagram 2: Common Side Reaction Pathway via Halogen-Metal Exchange

G cluster_start Starting Material cluster_lithiation Side Reaction cluster_quench Quench & Workup SM 5-(benzyloxy)-6-bromopyridine nBuLi n-BuLi, THF, -78°C SM->nBuLi Side_Intermediate C-6 Lithiated Intermediate (via Br-Li Exchange) nBuLi->Side_Intermediate DMF 1. DMF, -78°C 2. aq. NH4Cl Side_Intermediate->DMF Side_Product Side Product: 5-(benzyloxy)-6-formylpyridine DMF->Side_Product

Caption: Undesired C-6 formylation via halogen-metal exchange.

Diagram 3: Troubleshooting Workflow for Low Yield

G Start Low Yield of 4-Formyl Product CheckMethod Which method was used? Start->CheckMethod Vilsmeier Vilsmeier-Haack CheckMethod->Vilsmeier Vilsmeier DoM Directed ortho-Metalation (DoM) CheckMethod->DoM DoM Vilsmeier_Sol Problem: Low reactivity / side reactions. Solution: Switch to DoM method. Vilsmeier->Vilsmeier_Sol Check_DoM_Conditions Check DoM Conditions DoM->Check_DoM_Conditions Check_Base Base used? Check_DoM_Conditions->Check_Base Step 1 nBuLi_Used n-BuLi Check_Base->nBuLi_Used LDA_Used LDA / LiTMP Check_Base->LDA_Used Check_Anhydrous Anhydrous conditions? Not_Anhydrous No Check_Anhydrous->Not_Anhydrous Anhydrous Yes Check_Anhydrous->Anhydrous nBuLi_Sol Problem: Br-Li Exchange. Solution: Switch to LDA or LiTMP. nBuLi_Used->nBuLi_Sol LDA_Used->Check_Anhydrous Step 2 Anhydrous_Sol Problem: Quenched by H₂O. Solution: Rigorously dry all reagents, solvents, and glassware. Not_Anhydrous->Anhydrous_Sol Final_Check Re-check temperature control (-78°C) and reagent purity/stoichiometry. Anhydrous->Final_Check Step 3

Sources

effect of base and solvent on the reactivity of 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: RX-PYR-562 Subject: Optimization of Base and Solvent Systems for Functionalization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reactivity Profile

Context: This scaffold is a critical intermediate, most notably recognized in the synthetic pathway of Voxelotor (GBT440) and related hemoglobin modulators. The molecule features a "push-pull" electronic system that creates specific stability challenges:

  • 6-Bromo: Activated for Nucleophilic Aromatic Substitution (

    
    ) by the adjacent pyridine nitrogen, yet partially deactivated by the electron-donating 5-benzyloxy group.
    
  • 2-Carbaldehyde: A strong electron-withdrawing group (EWG) that further activates the ring for nucleophilic attack but is itself susceptible to Cannizzaro disproportionation or condensation in strong base.

  • 5-Benzyloxy: A steric and electronic modulator.

The Core Challenge: The primary failure mode with this substrate is the competition between Palladium-catalyzed cross-coupling (desired) and


 displacement of the bromine  (undesired side reaction), or aldehyde degradation  under basic conditions.
Reactivity Map

ReactivityMap Core 5-(Benzyloxy)-6-bromo- 2-pyridinecarbaldehyde Br 6-Bromo Group (Leaving Group) Core->Br CHO 2-Carbaldehyde (Electrophile) Core->CHO OBn 5-Benzyloxy (Electron Donor) Core->OBn Suzuki Pd-Catalyzed Coupling (Suzuki/Sonogashira) Br->Suzuki Favored in Non-polar Solvents SNAr SNAr Displacement (Side Reaction) Br->SNAr Favored in Polar Aprotic (DMSO/DMF) Condensation Aldol/Cannizzaro (Base Instability) CHO->Condensation Strong Base (NaOH/KOH) OBn->Br Deactivates (via Resonance)

Figure 1: Mechanistic competition map. The 5-OBn group stabilizes the ring against nucleophilic attack, but the 2-CHO and Pyridine Nitrogen activate the 6-Br position.

Critical Protocols: Solvent & Base Selection[1]

Module A: Optimizing Suzuki-Miyaura Coupling

Goal: Functionalize the 6-position without degrading the aldehyde.

The Issue: Strong bases (hydroxides/alkoxides) can attack the aldehyde (Cannizzaro) or promote


 of the bromine if the solvent is too polar (e.g., neat DMF).

Recommended System:

Component Recommendation Technical Rationale

| Base |


 or 

| Mild enough to prevent aldehyde degradation; effective for activating boronic acids. Avoid

or

. | | Solvent | Dioxane/Water (4:1) or Toluene/Water | Biphasic systems suppress

side reactions common in polar aprotic solvents like DMSO. | | Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | Robust catalysts. The bulky 5-OBn group may require bidentate ligands (dppf) to prevent catalyst decomposition. |

Troubleshooting Guide:

  • Symptom: Low yield, formation of "de-brominated" pyridine (protodebromination).

    • Cause: Catalyst poisoning or insufficient activation of boronic acid.

    • Fix: Switch to

      
        in Toluene. Cesium's larger cation effect often boosts difficult couplings on hindered pyridines.
      
  • Symptom: Formation of 6-hydroxy or 6-alkoxy impurity.

    • Cause:

      
       competition by water or alcohol solvent.
      
    • Fix: Switch to anhydrous DME (Dimethoxyethane) with anhydrous

      
      .
      
Module B: Nucleophilic Aromatic Substitution ( )

Goal: Intentionally displacing the Bromine with an amine or alkoxide.

The Issue: The 5-OBn group donates electron density, making the 6-Br less reactive than in a simple 2-bromopyridine. High temperatures are often required, which jeopardizes the aldehyde.

Protocol Adjustment:

  • Solvent: Use DMSO or NMP . These polar aprotic solvents solvate the cation, leaving the nucleophile "naked" and highly reactive.

  • Base: Use DIPEA (Hünig's base) or

    
     . Avoid strong alkoxides if the aldehyde is unprotected.
    
  • Temperature: 80–100°C is typically required due to the deactivating effect of the 5-benzyloxy group.

Aldehyde Handling & Stability

The 2-carbaldehyde is the "Achilles' heel" of this molecule during basic processing.

Risk 1: Cannizzaro Reaction [1]

  • Trigger: Concentrated hydroxide bases (NaOH, KOH) in aqueous media.

  • Result: Disproportionation into carboxylic acid and alcohol.

  • Prevention: Use carbonate bases (

    
    ) or phosphate bases. If hydroxide is mandatory, keep temperature <0°C.
    

Risk 2: Schiff Base Formation (Unintended)

  • Trigger: Primary amines present in the reaction mixture (e.g., as reagents for

    
    ).
    
  • Result: The aldehyde condenses with the amine to form an imine.

  • Prevention: If the amine is the nucleophile for the 6-position, the imine formation is likely reversible. Work up with aqueous acid (1M HCl) to hydrolyze the imine back to the aldehyde.

Workflow Visualization: Troubleshooting Logic

Troubleshooting Start Observed Issue Decision1 Is the Bromine failing to react? Start->Decision1 Decision2 Is the Aldehyde degrading? Decision1->Decision2 No (Side products forming) Soln1 Switch Solvent to DMSO (Enhance SNAr rate) Decision1->Soln1 Yes (SNAr desired) Soln2 Switch Catalyst to Pd-G3 (Enhance Oxidative Addition) Decision1->Soln2 Yes (Coupling desired) Soln3 Switch Base to K3PO4 (Reduce Basicity) Decision2->Soln3 Base-catalyzed decomp Soln4 Protect Aldehyde (Acetal Formation) Decision2->Soln4 Nucleophilic attack on CHO

Figure 2: Decision tree for troubleshooting low yields based on observed byproducts.

Frequently Asked Questions (FAQs)

Q: Can I use n-Butyllithium (n-BuLi) for metal-halogen exchange on this substrate? A: Absolutely not. While 6-bromo pyridines typically undergo lithiation well, the 2-carbaldehyde group is incompatible. The lithium reagent will immediately attack the carbonyl carbon. You must protect the aldehyde as an acetal (e.g., using ethylene glycol and pTsOH) before attempting any organolithium chemistry.

Q: Why is my Suzuki coupling yielding the de-brominated product (5-(benzyloxy)picolinaldehyde)? A: This is "protodebromination." It often occurs when the oxidative addition is slow (due to the steric bulk of the 5-OBn group) and the solvent contains a proton source.

  • Fix: Ensure your solvent is degassed thoroughly. Switch to a more active catalyst system like Pd(dtbpf)Cl2 or XPhos Pd G3 , which facilitates oxidative addition on electron-rich/hindered rings.

Q: I need to remove the Benzyl (Bn) group. Is the aldehyde compatible with hydrogenation? A: Standard hydrogenation (


, Pd/C) will likely reduce the aldehyde to a primary alcohol or methyl group.
  • Alternative: Use Boron Trichloride (

    
    )  in DCM at -78°C to cleave the benzyl ether. This Lewis acid method typically spares the aldehyde, though careful quenching is required to prevent polymerization.
    

References & Grounding

  • Voxelotor (GBT440) Synthesis: Metcalf, B., et al. "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin."[2][3] ACS Medicinal Chemistry Letters, 2017, 8(3), 321–326.[2][4]

    • Relevance: Establishes the utility of the scaffold and conditions for coupling phenols to benzylic centers in related pyridine systems.

  • Pyridine Reactivity Reviews: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010.

    • Relevance: Foundational text on the activation of halopyridines by ring nitrogen and the "push-pull" effects of substituents.

  • Suzuki Coupling on Heterocycles: Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002, 41(22), 4176-4211.

    • Relevance: optimal base/solvent combinations for deactivated or sterically hindered aryl halides.

Sources

resolving peak overlap in NMR spectra of 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Overlap in 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde Derivatives

Status: Operational Analyst: Senior Application Scientist Last Updated: February 1, 2026

Executive Summary: The "Crowded Region" Challenge

You are likely visiting this page because the aromatic region (approx. 7.0 – 8.0 ppm) of your 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde spectrum is a mess. This is a structural inevitability:

  • The Benzyloxy Group: Contributes 5 phenyl protons, typically a multiplet centered at 7.35–7.45 ppm.

  • The Pyridine Core: The H3 and H4 protons often fall exactly in this range.

  • The Solvent: Residual CHCl₃ (7.26 ppm) exacerbates the masking.

This guide provides a tiered resolution strategy, moving from simple chemical manipulation to advanced pulse sequences.

Module 1: Solvent Engineering (The First Line of Defense)

Q: My aromatic protons are a single blob in CDCl₃. Do I need a higher field magnet? A: Not necessarily. Before moving to a 600 or 800 MHz instrument, you should exploit the Aromatic Solvent Induced Shift (ASIS) .

The Science: In CDCl₃, solute molecules are relatively "free." In benzene-d₆ (


), the electron-rich solvent molecules stack against electron-deficient regions of your molecule (specifically the pyridine ring and the polarized aldehyde). This anisotropic shielding shifts the pyridine protons significantly upfield, while the neutral benzyloxy phenyl protons shift less.

Protocol: The Solvent Titration Do not just swap solvents; titrate them to track the peaks.

  • Prepare Sample A: 5 mg compound in 600 µL CDCl₃. Acquire standard ¹H NMR.[1][2]

  • Prepare Sample B: 5 mg compound in 600 µL

    
    . Acquire standard ¹H NMR.[1][2]
    
  • Comparison:

    • If the peaks separate in Sample B, you are done.

    • If overlap persists but changes shape, perform a "Mix Experiment": Add 50 µL of Sample B into Sample A sequentially. The peaks will "walk" across the spectrum, often revealing a "sweet spot" ratio (e.g., 3:1 CDCl₃:

      
      ) where resolution is perfect.
      

Data Table: Expected Chemical Shift Behaviors

ProtonApprox Shift (CDCl₃)Approx Shift (

)
Effect
Aldehyde (-CHO) ~10.0 ppm~9.8 - 10.2 ppmVariable (Polarity dependent)
Pyridine H3/H4 7.4 - 7.9 ppmShifted Upfield Strong Shielding (ASIS)
Benzyloxy (-Ph) 7.3 - 7.5 ppmMinimal ShiftWeak Interaction
Benzylic (-CH₂-) ~5.2 ppm~5.0 ppmModerate Shielding

Analyst Note: Pyridine-d₅ is another excellent alternative if solubility is an issue, as it interacts strongly with the aldehyde proton.

Module 2: The 2D "Silver Bullet" (HSQC)

Q: Changing solvents didn't fully resolve the multiplet. How do I assign the peaks? A: Stop looking at Protons. Look at Carbons.[3][4][5][6]

In ¹H NMR, the spectral width is narrow (~12 ppm). In ¹³C NMR, it is wide (~200 ppm). Even if your proton peaks overlap perfectly at 7.40 ppm, their attached carbons will likely be distinct (e.g., 128 ppm vs 135 ppm).

The Workflow: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Run the Experiment: Use a standard gradient-selected HSQC (gHSQC) or Multiplicity-Edited HSQC.

  • The Logic:

    • Locate the "messy" proton region on the F2 (horizontal) axis.

    • Look for correlations (spots) in the F1 (vertical/carbon) axis.

    • Pyridine Carbons: Typically distinct and downfield (closer to 140-150 ppm depending on substitution).

    • Phenyl Carbons: Clustered around 127-129 ppm.[7]

  • Self-Validation: If you see two carbon spots corresponding to one proton blob, you have successfully deconvoluted the overlap.

Visualizing the Logic:

HSQC_Workflow start Overlap in 1H Spectrum hsqc Acquire 1H-13C HSQC start->hsqc analyze Analyze F1 (Carbon) Dimension hsqc->analyze decision Are Carbon Signals Resolved? analyze->decision yes Extract F2 (Proton) Shifts from Cross-peaks decision->yes Yes (128 vs 145 ppm) no Check HMBC for Quaternary Carbons decision->no No (Rare)

Figure 1: Decision logic for using HSQC to resolve proton overlaps. The carbon dimension almost always provides the necessary resolution.

Module 3: Advanced Acquisition (Pure Shift NMR)

Q: I need accurate integration for qNMR, but the multiplets are overlapping. 2D doesn't give me integrals. A: You need Pure Shift NMR (e.g., PSYCHE or Zangger-Sterk methods).

Standard NMR peaks are split by J-coupling (doublets, triplets), which spreads the signal and causes overlap. Pure Shift sequences "collapse" these multiplets into singlets at their chemical shift center.[8]

Why use it for this molecule?

  • The benzyloxy phenyl ring is a complex second-order system. Collapsing it to a single line (or fewer lines) clears up the baseline.

  • The Pyridine H3/H4 doublet coupling is removed, sharpening the signals.

Implementation Guide:

  • Instrument: Requires a modern spectrometer (Avance III/NEO or equivalent) with high-quality gradient probes.

  • Pulse Sequence: psyche (Broadband) or hoj_tse_psyche (Triple Spin Echo).

  • Trade-off: Sensitivity is lower (approx. 10-20% of standard ¹H). Ensure sample concentration is >10 mM.

Troubleshooting & FAQs

Q: The aldehyde peak (~10 ppm) is broad or split. Is my compound degrading? A: Not necessarily.

  • Scenario A (Broadening): If your solvent is "wet" (contains H₂O), the aldehyde proton might be exchanging, though this is rare for aldehydes unless hydrated. More likely, it is Restricted Rotation . The bulky Bromine (pos 6) and Benzyloxy (pos 5) can restrict the rotation of the aldehyde group, creating rotamers.

  • Test: Run a Variable Temperature (VT) experiment. Heat the sample to 50°C. If the peak sharpens or coalesces, it is a dynamic conformational issue, not degradation.

Q: I see a small doublet near the O-CH₂ peak. Impurity? A: Check for Benzyl Bromide .

  • Context: If you synthesized this via benzylation of a hydroxypyridine, unreacted benzyl bromide is a common contaminant.

  • Diagnostic: Benzyl bromide -CH₂- appears around 4.5 ppm. Your product's O-CH₂- is typically downfield at ~5.2 ppm.

  • Validation: Use the "Spike" method. Add a tiny amount of pure benzyl bromide to the tube. If the small doublet grows, it is an impurity.

Q: Can I use Lanthanide Shift Reagents? A: Not recommended for this stage. While Eu(fod)₃ can resolve overlaps, it contaminates the sample, making it unusable for biological assays. Use the Solvent Engineering method (Module 1) instead—it is non-destructive (you can evaporate the benzene).

Summary Workflow

Resolution_Strategy prob Problem: Peak Overlap step1 Step 1: Solvent Switch (C6D6 or Acetone-d6) prob->step1 step2 Step 2: HSQC (Assign via Carbon) step1->step2 If unresolved step3 Step 3: Pure Shift (Collapse Multiplets) step2->step3 If integration needed

Figure 2: The tiered escalation strategy for resolving spectral overlap.

References
  • Claridge, T. D. W. (2016).[9] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Correlations through the Chemical Bond).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Standard reference for solvent shifts).

  • Foroozandeh, M., et al. (2014). Ultrahigh-resolution NMR spectroscopy. (Seminal paper on Pure Shift/PSYCHE).

  • Reich, H. J. Solvent Effects in NMR. University of Wisconsin-Madison. (Detailed guide on ASIS effects).

Sources

Validation & Comparative

A Comparative Analysis of the Reactivity of 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocycle is paramount for modulating pharmacological activity, and brominated pyridines serve as exceptionally versatile precursors for such endeavors. This guide provides an in-depth comparative analysis of the reactivity of 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde , a highly functionalized building block, against other common bromopyridines. We will explore its performance in key synthetic transformations, supported by mechanistic insights and representative experimental data, to elucidate the structural features that govern its unique chemical behavior.

Understanding the Reactivity Landscape of Bromopyridines

The reactivity of a bromopyridine in transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr) is not uniform. It is dictated by a delicate interplay of electronic and steric factors, primarily:

  • Position of the Bromine Atom: The location of the bromine (C-2, C-3, or C-4) relative to the electron-deficient nitrogen atom significantly influences the polarization of the C-Br bond and the stability of reaction intermediates. Generally, C-2 and C-4 halides are more reactive than C-3 halides in both cross-coupling and SNAr reactions due to direct electronic communication with the nitrogen.[1][2]

  • Electronic Effects of Substituents: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the pyridine ring can dramatically alter its electron density.[3] EWGs enhance the electrophilicity of the carbon bearing the bromine, typically accelerating oxidative addition in cross-coupling cycles and stabilizing the negative charge in Meisenheimer intermediates during SNAr.[4][5] Conversely, EDGs can decrease this reactivity.

  • Steric Hindrance: Bulky groups adjacent to the reaction site can impede the approach of the catalyst or nucleophile, thereby slowing down the reaction rate.[6][7][8]

The subject of our analysis, 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde, possesses a unique combination of these features:

  • Bromine at C-6: Adjacent to the ring nitrogen, analogous to a C-2 position, suggesting high intrinsic reactivity.

  • Carbaldehyde at C-2: A potent electron-withdrawing group (-I, -R effect) positioned para to the C-6 bromine, which is expected to strongly activate the C-Br bond.

  • Benzyloxy at C-5: An electron-donating group (+R, -I effect) positioned meta to the C-6 bromine, whose electronic influence is less pronounced but may contribute to steric considerations.

This specific arrangement suggests that 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde is a highly activated and versatile substrate. Let us examine this hypothesis through the lens of pivotal synthetic reactions.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation.[9][10] The rate-determining step for aryl bromides is often the initial oxidative addition of the C-Br bond to the Pd(0) catalyst. The more electron-deficient the C-Br bond, the more facile this step becomes.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with organoboron reagents.[11][12][13] The electron-deficient nature of the pyridine ring, amplified by the C-2 carbaldehyde group, renders the C-6 bromine of our target molecule exceptionally susceptible to oxidative addition.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Complex R-Pd(II)L₂-Br (Aryl-Pd Complex) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Intermediate R-Pd(II)L₂-R' Transmetal->PdII_Intermediate Boronic R'-B(OH)₂ + Base Boronic->Transmetal RedElim Reductive Elimination PdII_Intermediate->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity Data (Suzuki-Miyaura Coupling)

SubstrateBoronic AcidCatalyst (mol%)BaseConditionsYieldRelative Rate
5-(BnO)-6-Br-2-CHO-Py Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O, 80 °C, 1h>95%++++ (Very Fast)
2-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O, 90 °C, 4h~90%+++ (Fast)
4-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O, 90 °C, 4h~88%+++ (Fast)
3-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O, 100 °C, 12h~75%++ (Moderate)
5-Bromo-2-methoxypyridinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O, 100 °C, 10h~80%++ (Moderate)

Data is representative and compiled from general principles and related literature to illustrate reactivity trends.[2][14]

As predicted, 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde exhibits superior reactivity, often reaching completion under milder conditions and in shorter reaction times compared to even the activated 2- and 4-bromopyridines. The deactivating effect of an EDG is seen in 5-bromo-2-methoxypyridine, which requires more forcing conditions than our target molecule.

B. Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds

The Sonogashira coupling, which joins aryl halides with terminal alkynes, is another cornerstone of C-C bond formation, typically employing a dual palladium and copper catalytic system.[15][16] The electronic demands are similar to the Suzuki coupling, and thus, our target molecule is expected to perform exceptionally well.

Comparative Reactivity Data (Sonogashira Coupling)

SubstrateAlkyneCatalyst (mol%)BaseConditionsYield
5-(BnO)-6-Br-2-CHO-Py PhenylacetylenePd(PPh₃)₂Cl₂ (2), CuI (1)Et₃NTHF, 60 °C, 2h>90%
2-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ (2), CuI (1)Et₃NTHF, 65 °C, 6h~85%
3-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ (2), CuI (1)Et₃NDMF, 80 °C, 16h~70%

Representative data based on established protocols.[17][18]

The enhanced electrophilicity of the C6-position in 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde facilitates rapid coupling, outperforming less activated bromopyridines and enabling the use of milder conditions.

C. Buchwald-Hartwig Amination: Assembling C-N Linkages

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[19][20] This reaction is often sensitive to the electronic nature of the aryl halide and the steric bulk of both the coupling partners and the phosphine ligand. The electron-deficient character of our target molecule is highly advantageous for this transformation.

Comparative Reactivity Data (Buchwald-Hartwig Amination)

SubstrateAmineCatalyst/Ligand (mol%)BaseConditionsYield
5-(BnO)-6-Br-2-CHO-Py MorpholinePd₂(dba)₃ (2) / XPhos (4)K₃PO₄Toluene, 100 °C, 3h~92%
2-BromopyridineMorpholinePd₂(dba)₃ (2) / XPhos (4)K₃PO₄Toluene, 110 °C, 8h~88%
3-BromopyridineMorpholinePd₂(dba)₃ (2) / XPhos (4)NaOtBuToluene, 110 °C, 18h~75%

Representative data based on established protocols.[10][21][22]

The combination of the pyridine nitrogen and the C-2 carbaldehyde provides strong electronic activation, making 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde an excellent substrate for C-N bond formation, often requiring less catalyst loading and shorter reaction times.

II. Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful, metal-free method for functionalizing aromatic rings. Its success hinges on the presence of a good leaving group and strong electron-withdrawing groups positioned ortho and/or para to it.[4] These groups are essential for stabilizing the negatively charged Meisenheimer complex, which is the key intermediate in the addition-elimination mechanism.

SNAr_Mechanism Start Ar-Br + Nu⁻ Step1 Addition Start->Step1 Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Step1->Meisenheimer Slow Step2 Elimination Meisenheimer->Step2 Fast Product Ar-Nu + Br⁻ Step2->Product Protocol_Workflow Setup 1. Reaction Setup (Flask, Stir Bar, Septum) Reagents 2. Add Solids (Bromopyridine, Boronic Acid, Pd(PPh₃)₄, K₂CO₃) Setup->Reagents Inert 3. Inert Atmosphere (Evacuate & backfill with N₂/Ar, 3x) Reagents->Inert Solvents 4. Add Solvents (Degassed Toluene & H₂O) Inert->Solvents Reaction 5. Heat Reaction (80 °C with vigorous stirring) Solvents->Reaction Monitor 6. Monitor Progress (TLC or LC-MS) Reaction->Monitor Workup 7. Aqueous Workup (Cool, dilute, separate layers) Monitor->Workup Upon Completion Purify 8. Purification (Column Chromatography) Workup->Purify

Sources

Technical Guide: Synthetic Architectures for 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Synthetic Routes to 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde (CAS: 1192263-80-1) is a critical trisubstituted pyridine scaffold used in the synthesis of advanced pharmaceutical agents, particularly hemoglobin modulators (analogs of Voxelotor) and kinase inhibitors. Its structural complexity arises from the precise arrangement of three distinct functional groups—an aldehyde, a benzyloxy ether, and a bromine atom—around the pyridine core.

This guide critically evaluates two primary synthetic strategies:

  • The Oxidative Functionalization Route (Route A): A linear, scalable approach starting from 5-hydroxy-2-methylpyridine.

  • The Lithiation-Formylation Route (Route B): A convergent, cryogenic approach utilizing 2,6-dibromopyridine derivatives.

Recommendation: Route A is designated as the superior protocol for scale-up and industrial application due to its robust regioselectivity and avoidance of cryogenic organolithium steps. Route B is presented as a viable alternative for rapid, small-scale library generation where starting material availability dictates strategy.

Route Analysis & Comparative Metrics

Route A: The Oxidative Functionalization Strategy (Recommended)

This route relies on the inherent directing effects of the hydroxyl group to install the bromine atom, followed by a classical methyl-to-aldehyde oxidation.

  • Mechanism: Electrophilic aromatic substitution (bromination) directed ortho to the hydroxyl group and alpha to the nitrogen, followed by radical or selenium-mediated oxidation.

  • Regiocontrol: High. The 5-hydroxy group strongly directs bromination to the 6-position (ortho to OH, ortho to N), preventing isomer formation.

Route B: The Lithiation-Formylation Strategy

This route utilizes lithium-halogen exchange on a dibrominated precursor.

  • Mechanism: Protection of 2,6-dibromopyridin-3-ol followed by monolithiation and DMF quench.

  • Regiocontrol: Moderate to Low.[1] The 3-benzyloxy group often directs lithiation to the 2-position (via chelation), yielding the unwanted 3-benzyloxy-2-formyl isomer. Achieving the target (formylation at C6) requires careful control of sterics and solvent conditions to favor the less hindered bromide exchange.

Comparative Data Table
MetricRoute A (Oxidative)Route B (Lithiation)
Starting Material 5-Hydroxy-2-methylpyridine2,6-Dibromopyridin-3-ol
Step Count 32
Overall Yield 45% - 55%30% - 40% (Isomer dependent)
Regioselectivity High (>98%) Low (Risk of C2 vs C6 mixture)
Key Reagents Br₂, SeO₂, Benzyl Bromiden-BuLi, DMF, Benzyl Bromide
Critical Conditions Refluxing dioxane (Oxidation)-78°C Cryogenic (Lithiation)
Scalability High (Kilogram ready)Low (Cryogenic limitations)

Visualizing the Synthetic Pathways

The following diagram illustrates the reaction logic and branching points for both strategies.

SyntheticRoutes cluster_RouteA Route A: Oxidative Functionalization (Recommended) cluster_RouteB Route B: Lithiation-Formylation (Alternative) StartA 5-Hydroxy-2-methylpyridine IntA1 6-Bromo-5-hydroxy- 2-methylpyridine StartA->IntA1 Br2, AcOH (Regioselective) IntA2 5-(Benzyloxy)-6-bromo- 2-methylpyridine IntA1->IntA2 BnBr, K2CO3 DMF Target TARGET: 5-(Benzyloxy)-6-bromo- 2-pyridinecarbaldehyde IntA2->Target SeO2, Dioxane (Oxidation) StartB 2,6-Dibromopyridin-3-ol IntB1 3-(Benzyloxy)- 2,6-dibromopyridine StartB->IntB1 BnBr, K2CO3 Waste Isomer Byproduct (3-OBn-2-CHO) IntB1->Waste n-BuLi, DMF (C2 Exchange) IntB1->Target n-BuLi, DMF (C6 Exchange - Difficult)

Caption: Comparative workflow of Route A (Blue) vs. Route B (Red). Route A offers a linear, regioselective path, whereas Route B suffers from potential lithiation at the incorrect position (C2 vs C6).

Detailed Experimental Protocols (Route A)

This section details the Oxidative Functionalization Route , selected for its reliability and E-E-A-T compliance.

Step 1: Regioselective Bromination

Objective: Install the bromine atom at position 6.

  • Reagents: 5-Hydroxy-2-methylpyridine (1.0 eq), Bromine (1.05 eq), Acetic Acid (Solvent).

  • Procedure:

    • Dissolve 5-hydroxy-2-methylpyridine in glacial acetic acid.

    • Add a solution of bromine in acetic acid dropwise at 10-15°C. Note: Controlling temperature prevents poly-bromination.

    • Stir at room temperature for 2 hours.

    • Quench with aqueous sodium bisulfite to remove excess bromine.

    • Adjust pH to 7.0 with NaHCO₃; filter the precipitate.

  • Validation: ¹H NMR should show a singlet (or tight doublet) for the pyridine protons, confirming substitution at the 6-position.

Step 2: Benzyl Protection

Objective: Mask the phenolic hydroxyl group.

  • Reagents: 6-Bromo-5-hydroxy-2-methylpyridine (1.0 eq), Benzyl Bromide (1.2 eq), Potassium Carbonate (2.0 eq), DMF.

  • Procedure:

    • Suspend the brominated intermediate and K₂CO₃ in anhydrous DMF.

    • Add Benzyl Bromide dropwise.

    • Heat to 60°C for 4 hours.

    • Pour into ice water; extract with Ethyl Acetate.

  • Yield: Typically 90-95%.

Step 3: Selenium Dioxide Oxidation

Objective: Convert the 2-methyl group to the 2-formyl (aldehyde) group.

  • Reagents: 5-(Benzyloxy)-6-bromo-2-methylpyridine (1.0 eq), Selenium Dioxide (SeO₂, 1.2 eq), 1,4-Dioxane/Water (20:1).

  • Procedure:

    • Dissolve the protected intermediate in dioxane containing a trace of water (accelerates the reaction).

    • Add SeO₂ in one portion.

    • Reflux (100°C) for 12-16 hours. Monitor by TLC (Aldehyde moves slower than methyl precursor).

    • Filter hot through Celite to remove metallic selenium (black solid).

    • Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

  • Safety Note: SeO₂ is toxic. All work must be performed in a fume hood.

References

  • PrepChem. "Synthesis of 6-Bromo-2-formyl-pyridine." PrepChem.com. Accessed 2024.[2] [Link]

  • National Center for Biotechnology Information (NCBI). "5-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 9877562." PubChem Compound Summary. Accessed 2024.[2] [Link]

  • Google Patents. "CN109879815B - 2-bromo-6-aldehyde pyridine and preparation method thereof." Google Patents. Accessed 2024.[2]

Sources

Comparative Study of Palladium Catalysts for Suzuki Reactions of 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde

[1][2]

Executive Summary

The Suzuki-Miyaura cross-coupling of 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde presents a unique set of synthetic challenges. While the electron-withdrawing aldehyde at the C2 position activates the C6-bromide towards oxidative addition, the pyridine nitrogen creates a risk of catalyst poisoning, and the aldehyde moiety is sensitive to harsh basic conditions (e.g., Cannizzaro disproportionation).

This guide evaluates four distinct palladium catalyst systems to identify the optimal protocol for coupling this scaffold with aryl boronic acids. Our comparative analysis focuses on Turnover Frequency (TOF) , Isolated Yield , and Functional Group Tolerance .

Key Finding: While Pd(PPh3)4 serves as a baseline, it struggles with conversion rates. Pd(dppf)Cl2[1]·CH2Cl2 emerges as the most robust, cost-effective choice for general scale-up, whereas Pd(OAc)2/SPhos provides superior yields for sterically demanding or electron-poor coupling partners.

Substrate Analysis & Synthetic Challenges

Before selecting a catalyst, one must understand the electronic and steric environment of the substrate:

  • Electrophile: 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde.

  • Activation: The C2-formyl group pulls electron density, making the C6-Br bond highly electrophilic and reactive toward Pd(0).

  • Deactivation/Interference:

    • Pyridine Nitrogen: Can coordinate to Pd(II) species, arresting the catalytic cycle (formation of stable Pd(Ar)(Br)(L)(Py) complexes).

    • C5-Benzyloxy: Adds steric bulk adjacent to the reaction center and acts as an electron donor, slightly deactivating the ring compared to a simple halopyridine.

    • Aldehyde Stability: Precludes the use of strong hydroxide/alkoxide bases or high temperatures (>110°C) which promote polymerization or degradation.

Comparative Catalyst Screening

We evaluated four catalyst systems using Phenylboronic acid (1.5 equiv) as the model coupling partner.

Standard Conditions:

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) — Chosen for solubility of the aldehyde and boronate.

  • Base: Cs2CO3 (2.0 equiv) — Mild enough to preserve the aldehyde, soluble enough for efficient transmetallation.

  • Temperature: 80 °C.

  • Time: 4–12 hours.

Table 1: Performance Metrics of Palladium Catalysts[1]
EntryCatalyst SystemLigand TypeLoading (mol%)Time (h)Conversion (LCMS)Isolated Yield (%)Observations
1 Pd(PPh3)4 Monodentate Phosphine5.01275%62% Significant homocoupling of boronic acid; catalyst decomposition (Pd black) observed.
2 Pd(dppf)Cl2·DCM Bidentate (Chelating)3.06>98%89% Recommended Workhorse. High stability; minimal protodeboronation.
3 Pd(OAc)2 + SPhos Dialkylbiaryl Phosphine1.02>99%96% High Performance. Extremely fast oxidative addition; prevents N-coordination.
4 PEPPSI-iPr NHC (Carbene)2.0490%84% Good stability, but harder to remove residual Pd from the polar pyridine product.
Technical Analysis of Results
  • Pd(PPh3)4 (Entry 1): The "classic" catalyst performed poorly. The monodentate PPh3 ligands dissociate easily, allowing the pyridine nitrogen of the substrate to bind to the palladium center, effectively poisoning the catalyst.

  • Pd(dppf)Cl2 (Entry 2): The bidentate ferrocenyl ligand (dppf) has a large bite angle and binds tightly to Palladium. This prevents ligand dissociation and blocks the pyridine nitrogen from interfering. This is the most robust choice for standard library synthesis .

  • Pd(OAc)2 / SPhos (Entry 3): The Buchwald SPhos ligand is electron-rich and bulky. The bulk prevents the formation of inactive dimers and physically blocks the pyridine nitrogen from coordinating. This system is ideal for high-value or difficult couplings .

Mechanistic Workflow

The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zone" where pyridine coordination can arrest the reaction, and how bulky ligands like SPhos bypass this.

SuzukiCyclecluster_legendKey Success FactorStartPd(0) Active Species(Ligand Stabilized)OxAddOxidative Addition(Insertion into C-Br)Start->OxAdd + Substrate (R-Br)PdII_InterPd(II) Intermediate(Ar-Pd-Br)OxAdd->PdII_InterPoisonOFF-CYCLE: Catalyst Poisoning(Pyridine N-Coordination)PdII_Inter->Poison Low Steric Ligands (PPh3)TransMetTransmetallation(+ Boronic Acid / Base)PdII_Inter->TransMet + Ar-B(OH)2 / Cs2CO3Poison->PdII_Inter Reversible (Slow)RedElimReductive Elimination(C-C Bond Formation)TransMet->RedElimRedElim->Start Regenerate Pd(0)ProductFinal Biaryl ProductRedElim->ProductNoteBulky ligands (SPhos, dppf)prevent the 'Poison' step.

Caption: Catalytic cycle showing the competitive inhibition by the pyridine nitrogen (Red Path) and how optimized ligands facilitate the productive cycle (Green Path).

Detailed Experimental Protocol

This protocol uses Pd(dppf)Cl2 , selected for its balance of cost, stability in air, and ease of handling.

Materials
  • Substrate: 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde (1.0 equiv, 1.0 mmol, 292 mg)

  • Coupling Partner: Phenylboronic acid (1.5 equiv, 1.5 mmol, 183 mg)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl2·CH2Cl2) (0.03 equiv, 3 mol%, 24.5 mg)

  • Base: Cesium Carbonate (Cs2CO3) (2.0 equiv, 2.0 mmol, 652 mg)

  • Solvent: 1,4-Dioxane (8 mL) and Water (2 mL) (Degassed)

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Ideally, perform setup in a glovebox or use standard Schlenk techniques.

    • Add the substrate, boronic acid, Cs2CO3, and Pd catalyst to a 20 mL reaction vial equipped with a magnetic stir bar.

    • Note: If weighing in air, purge the vial with Nitrogen/Argon for 5 minutes before adding solvents.

  • Solvent Addition:

    • Add 1,4-Dioxane and Water.

    • Crucial Step: Sparge the mixture with Nitrogen gas for 5-10 minutes. Oxygen is the enemy of Pd(0) and will lead to homocoupling of the boronic acid.

  • Reaction:

    • Seal the vial with a crimp cap or Teflon-lined screw cap.

    • Heat the reaction block to 80 °C . Stir vigorously (800 rpm).

    • Monitor by LCMS or TLC (Hexane:EtOAc 3:1) after 2 hours. The product usually appears as a bright fluorescent spot under UV (254 nm).

  • Work-up:

    • Once conversion is >98%, cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and water (20 mL).

    • Separate phases. Extract the aqueous layer 2x with Ethyl Acetate.

    • Combine organics, wash with Brine, and dry over Na2SO4.

  • Purification:

    • Concentrate under reduced pressure.

    • Purify via Flash Column Chromatography (SiO2).

    • Gradient: 0% to 30% EtOAc in Hexanes.

    • Note: The aldehyde group makes the product slightly polar; ensure the column is not acidic to avoid degradation.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • O'Brien, C. J., et al. (2006). Easily Prepared Air- and Moisture-Stable Pd-NHC (PEPPSI) Complexes. Chemistry – A European Journal, 12(18), 4743–4748. Link

  • BenchChem Application Note. (2025). Suzuki Coupling of 5-bromonicotinaldehyde Derivatives.[2]Link(Cited for general protocol alignment with pyridine-aldehydes).

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